4-Methylhexan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPGYIBESMMUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977063 | |
| Record name | 4-Methylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-29-2 | |
| Record name | 4-Methyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhexan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhexan-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylhexan-3-ol: Core Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol is a secondary alcohol with the chemical formula C₇H₁₆O.[1][2][3] It is a colorless liquid with a characteristic alcoholic odor.[1] This branched-chain alcohol and its stereoisomers have garnered significant interest in the scientific community, primarily due to their roles as insect pheromones.[2] Understanding the fundamental properties, synthesis, and biological activity of this compound is crucial for its application in chemical ecology, pest management, and as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and insights into its biological significance.
Core Properties of this compound
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 615-29-2 | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Slight alcoholic odor | [1] |
| Boiling Point | 146.0 °C | [1] |
| Melting Point | -80.64 °C | [1] |
| Density | 0.8119 g/cm³ | [1] |
| Refractive Index | 1.4250 (at 20°C) | [4] |
Table 2: Solubility and Spectroscopic Data
| Property | Description | Source |
| Water Solubility | Moderately soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |
| ¹H NMR (CDCl₃, δ, ppm) | Anticipated shifts: 0.8-1.0 (m, 9H, CH₃), 1.2-1.7 (m, 5H, CH₂ and CH), 3.3-3.6 (m, 1H, CH-OH), ~1.5 (br s, 1H, OH) | |
| ¹³C NMR (CDCl₃, δ, ppm) | Anticipated shifts: ~10-25 (CH₃), ~25-45 (CH₂ and CH), ~70-80 (CH-OH) | |
| Major IR Peaks (neat, cm⁻¹) | ~3350 (br, O-H stretch), ~2960, 2930, 2875 (C-H stretch), ~1460 (C-H bend), ~1100 (C-O stretch) | |
| Major Mass Spec. (m/z) | 116 (M+), 101, 87, 73, 59, 45 | [3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of racemic this compound from propanal and sec-butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Bromobutane (B33332) (sec-butyl bromide)
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, place a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of propanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propanal solution dropwise to the cooled, stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
-
Biological Activity and Signaling Pathway
This compound is a known semiochemical, acting as a pheromone in various insect species. For instance, it is a component of the alarm pheromone in fungus-growing ants. The detection of such pheromones in insects is a critical process for their communication and survival, and it is mediated by a specialized olfactory system.
The binding of a pheromone like this compound to its specific olfactory receptor (OR) on the surface of olfactory sensory neurons initiates a signal transduction cascade. This process typically involves a G-protein coupled receptor (GPCR) signaling pathway.
References
An In-depth Technical Guide to 4-Methylhexan-3-ol (CAS 615-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol is a secondary alcohol with the chemical formula C7H16O.[1] It is a chiral molecule, existing as multiple stereoisomers. This compound and its stereoisomers are of significant interest due to their roles as signaling molecules in the natural world, particularly as insect pheromones.[2] Its unique structure also makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and known biological roles of this compound, with a focus on providing practical information for researchers.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic alcohol odor.[1] It exhibits moderate solubility in water and is soluble in organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 615-29-2 | [3][4][5][6] |
| Molecular Formula | C7H16O | [1][4][5][6][7] |
| Molecular Weight | 116.20 g/mol | [4][7] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 2-Ethyl-3-pentanol, 3-Methyl-4-hexanol | [1][2][4] |
| Boiling Point | 152.7 °C at 760 mmHg | [6][7] |
| Flash Point | 51.6 °C | [6][7] |
| Density | 0.816 g/cm³ | [6][7] |
| Vapor Pressure | 1.28 mmHg at 25°C | [6] |
| Refractive Index | 1.4200 | [6] |
| InChI | InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3 | [1][3][4][5][7] |
| InChIKey | NZPGYIBESMMUFU-UHFFFAOYSA-N | [1][3][4][5][7] |
| SMILES | CCC(C)C(CC)O | [1][7] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most common approaches involve the use of Grignard reagents or the reduction of the corresponding ketone, 4-methyl-3-hexanone.
Synthesis via Grignard Reaction
A versatile method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. For this compound, two primary retrosynthetic disconnections are possible, as illustrated in the diagram below.
Caption: Retrosynthetic analysis of this compound synthesis via Grignard reaction.
This protocol details the synthesis of this compound from ethylmagnesium bromide and 2-methylbutanal.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
2-Methylbutanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in a dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise while stirring to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-methylbutanal in anhydrous diethyl ether in a dropping funnel.
-
Add the 2-methylbutanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Caption: Experimental workflow for the Grignard synthesis of this compound.
Synthesis via Reduction of 4-Methyl-3-hexanone
An alternative route to this compound is the reduction of the corresponding ketone, 4-methyl-3-hexanone. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common and mild choice.
Materials:
-
4-Methyl-3-hexanone
-
Sodium borohydride (NaBH4)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
Dissolve 4-methyl-3-hexanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure.
-
Add diethyl ether to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether by rotary evaporation.
-
-
Purification:
-
The resulting crude this compound can be purified by distillation.
-
Spectroscopic Data
The structural characterization of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference |
| ¹³C NMR | Data available on PubChem, specific peak assignments require further analysis. | [3] |
| Mass Spec (GC-MS) | Molecular ion peak (M+) may be weak or absent. Common fragmentation includes loss of water (M-18) and alpha-cleavage. A prominent peak is often observed at m/z 59. | [3][5] |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-H stretching bands are observed around 2850-3000 cm⁻¹. A C-O stretching band is present in the 1000-1260 cm⁻¹ region. | [3][8] |
Mass Spectrometry Fragmentation
The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical of secondary alcohols. The molecular ion, if observed, would be at m/z 116. Common fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (H₂O), resulting in a fragment at m/z 98.
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Biological Significance and Applications
This compound plays a significant role in chemical ecology, serving as a pheromone for various insect species.[2] This has led to its investigation for use in integrated pest management strategies.
Insect Pheromone
Specific stereoisomers of this compound act as aggregation or alarm pheromones in different insect species. For instance, it has been identified as a constituent of the alarm pheromone in fungus-growing ants.[2][6] The specific stereochemistry of the molecule is crucial for its biological activity, with different isomers often eliciting different behavioral responses.
Olfactory Signaling Pathway
The detection of volatile compounds like this compound in insects is mediated by olfactory receptor neurons (ORNs) located in sensilla on the antennae and maxillary palps.[9][10] The binding of the pheromone to specific odorant receptors (ORs) on the dendritic membrane of these neurons initiates a signal transduction cascade.[11][12] While the specific receptor for this compound has not been definitively identified in all relevant species, a generalized insect olfactory signaling pathway is depicted below.
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Safety and Handling
This compound is a flammable liquid and vapor.[3][4][13][14] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13][14][15][16]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Data sourced from PubChem.[4]
Conclusion
This compound is a versatile chemical with important applications in organic synthesis and the study of chemical ecology. This guide has provided a detailed overview of its properties, synthesis, and biological role, offering valuable information for researchers in chemistry and the life sciences. Further research into the specific olfactory receptors and neural pathways activated by its different stereoisomers will continue to enhance our understanding of insect communication and may lead to the development of more effective and environmentally benign pest management strategies.
References
- 1. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Pherobase NMR: (3R,4S)-4-Methylhexan-3-ol|3R4Sme-hexan-3-ol|C7H16O [pherobase.com]
- 5. 3-Hexanol, 4-methyl- [webbook.nist.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. 4-Methylhexan-3-one | C7H14O | CID 86501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hexanol, 4-methyl- [webbook.nist.gov]
- 9. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. brainly.com [brainly.com]
- 15. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 4-Methylhexan-3-ol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexan-3-ol, targeting researchers, scientists, and professionals in the field of drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | H-3 |
| ~1.6 - 1.8 | m | 1H | H-4 |
| ~1.2 - 1.5 | m | 4H | H-2, H-5 |
| ~0.9 | t | 3H | H-1 |
| ~0.85 | d | 3H | 4-CH₃ |
| ~0.8 | t | 3H | H-6 |
| ~1.5 - 2.5 | br s | 1H | -OH |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| ~75 | C-3 |
| ~40 | C-4 |
| ~29 | C-2 |
| ~26 | C-5 |
| ~15 | 4-CH₃ |
| ~14 | C-6 |
| ~10 | C-1 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorptions for an alcohol.[2][3]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 | O-H | Strong, broad |
| ~2960, 2930, 2870 | C-H (sp³) | Strong, sharp |
| ~1460 | C-H bend | Medium |
| ~1380 | C-H bend | Medium |
| ~1100 | C-O | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a fragmentation pattern typical for a secondary alcohol.[4]
| m/z | Relative Intensity | Proposed Fragment |
| 116 | Low / Absent | [M]⁺ (Molecular Ion) |
| 98 | Moderate | [M-H₂O]⁺ |
| 87 | High | [M-C₂H₅]⁺ (α-cleavage) |
| 73 | Moderate | [M-C₃H₇]⁺ (α-cleavage) |
| 59 | High | [CH(OH)CH₂CH₃]⁺ |
| 45 | Moderate | [CH(OH)CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
Instrument Parameters: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded first.
-
Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands (in cm⁻¹) and their intensities are then analyzed to identify the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV for electron ionization), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. This information is compiled to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the molecule.[5][6][7]
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.
References
- 1. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Hexanol, 4-methyl- [webbook.nist.gov]
- 4. 3-Hexanol, 4-methyl- [webbook.nist.gov]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Methylhexan-3-ol: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylhexan-3-ol, a secondary alcohol with applications in organic synthesis and as a semiochemical. This document details its key characteristics, provides established experimental protocols for its synthesis and purification, and includes relevant spectral data for its characterization.
Core Physicochemical Properties
This compound is a branched-chain alcohol that exists as a colorless liquid at room temperature with a mild alcoholic odor.[1] Its structure, featuring a hydroxyl group and a methyl branch, imparts a balance of polar and non-polar characteristics, influencing its solubility and reactivity.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3-Methyl-4-hexanol, 2-Ethyl-3-pentanol | [2][3] |
| CAS Number | 615-29-2 | [2] |
| Molecular Formula | C₇H₁₆O | [2] |
| Molecular Weight | 116.20 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152.7 °C at 760 mmHg | [4] |
| Melting Point | -30.45 °C (estimate) | [4] |
| Density | 0.816 g/cm³ | [4] |
| Refractive Index | 1.4200 | [4] |
| Flash Point | 51.6 °C | [4] |
Table 2: Solubility and Chromatographic Properties of this compound
| Property | Description | Reference |
| Water Solubility | Moderately soluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and ether | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.80340 | [4] |
| Kovats Retention Index (Standard non-polar) | 721 | [2] |
| Kovats Retention Index (Standard polar) | 1583 | [2] |
Chemical Properties and Reactivity
As a secondary alcohol, this compound undergoes typical reactions of this functional group. A key reaction is its oxidation to the corresponding ketone, 4-methylhexan-3-one (B91998). This transformation can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). The compound's utility as a synthetic intermediate stems from the reactivity of its hydroxyl group. It is also recognized as a constituent of the alarm pheromone in certain fungus-growing ants.[4]
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. Below are established protocols.
Synthesis via Grignard Reaction
A common and effective method for synthesizing this compound is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to an aldehyde.[1][5][6][7]
Reaction Scheme:
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of sec-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Aldehyde: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.[1]
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride while cooling in an ice bath.[1]
-
Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[1]
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.[1][8]
Oxidation to 4-Methylhexan-3-one
The oxidation of this compound to 4-methylhexan-3-one is a standard transformation.
Detailed Protocol:
-
Reaction Setup: A solution of this compound in dichloromethane (B109758) is added to a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane.[9]
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.[9]
-
Work-up: Dry ether is added to the reaction mixture, which is then filtered through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.[9]
-
Purification: The solvent is removed from the filtrate by rotary evaporation, and the resulting crude 4-methylhexan-3-one can be purified by column chromatography on silica gel.[9]
Spectral Data for Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol.[2][10]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 (broad) | O-H | Alcohol hydroxyl stretching |
| ~2960-2870 | C-H | Alkane C-H stretching |
| ~1050 | C-O | Alcohol C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides data for this compound, with prominent peaks observed at m/z 59 and 45.[2][11]
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. The detailed experimental protocols for its synthesis and purification offer practical guidance for its use in a laboratory setting. The compiled data on its spectral properties will aid in its characterization and quality control. As a versatile secondary alcohol, this compound continues to be a relevant compound in the fields of organic synthesis and chemical ecology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. This compound|lookchem [lookchem.com]
- 5. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. leah4sci.com [leah4sci.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Hexanol, 4-methyl- [webbook.nist.gov]
- 11. 3-Hexanol, 4-methyl- [webbook.nist.gov]
An In-depth Technical Guide to 4-Methylhexan-3-ol: Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylhexan-3-ol, a significant semiochemical in the insect world. The document details its initial discovery, prevalence in various insect species, and its role as a critical component of their chemical communication systems. A thorough examination of its physicochemical properties is presented, supported by a compilation of quantitative spectroscopic and chromatographic data. Furthermore, this guide offers detailed experimental protocols for the isolation of this compound from natural sources and a well-established method for its stereoselective synthesis. To visualize the biological context, signaling and biosynthetic pathways are illustrated using Graphviz diagrams, providing a clear representation of its function and origin within insects. This document is intended to be a valuable resource for researchers in chemical ecology, organic synthesis, and those involved in the development of novel pest management strategies.
Introduction
This compound is a branched-chain alcohol that plays a crucial role as a pheromone in several insect species. Its discovery and identification have been pivotal in understanding the complex chemical language that governs insect behavior. This guide delves into the scientific literature to provide a detailed account of this semiochemical, from its initial identification to its biological function and synthesis.
Discovery and Natural Occurrence
The discovery of this compound as a semiochemical dates back to the early 1980s. In 1981, Pasteels et al. first isolated and identified (3R,4S)-4-methyl-3-hexanol, along with 4-methyl-3-hexanone, from the heads of all adult castes of the ant Tetramorium impurum.[1] It functions as a key component of their alarm pheromone, alerting colony members to danger.[2]
Since its initial discovery, this compound has been identified in a variety of other insect species, highlighting its significance in insect communication. It is a constituent of the alarm pheromone in fungus-growing ants and has been found in the mandibular glands of other ant species.[3][4] Beyond ants, this compound also acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its detection, isolation, and synthesis. The following tables summarize the key quantitative data available for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [4][5] |
| Molecular Weight | 116.20 g/mol | [4][5] |
| CAS Number | 615-29-2 | [4][5] |
| Boiling Point | 152.7 °C at 760 mmHg | [4] |
| Density | 0.816 g/cm³ | [4] |
| Refractive Index | 1.4200 | [4] |
| Flash Point | 51.6 °C | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ 0.75-1.10 (m, 9H), 1.15-1.8 (m, 5H), 3.0 (bs, D₂O exchangeable, 1H), 3.3-3.4 (m, 1H) | [1] |
| ¹³C NMR | Data available on PubChem | [5] |
| IR (film) | 3400, 2968, 2935, 1460, 1380, 1150, 1105, 1040, 970 cm⁻¹ | [1] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 59, 2nd Highest: 41, 3rd Highest: 45 | [5] |
| Kovats Retention Index | Standard non-polar: 721; Standard polar: 1583 | [5] |
Experimental Protocols
Isolation from Natural Sources: Tetramorium Ants
The following protocol is a general guide for the isolation of this compound from the poison glands of Tetramorium ants, based on established methods for ant pheromone extraction.
Materials:
-
Worker ants of a Tetramorium species
-
Dissecting tools (forceps, microscope)
-
Glass vials (1.5 mL) with inserts
-
Dichloromethane (DCM) or Hexane (high purity)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Gland Dissection: Under a dissecting microscope, carefully dissect the poison gland from the gaster of worker ants. For trail pheromones in some Tetramorium species, the poison gland is the source.[6][7]
-
Extraction: Place the dissected glands (a pooled sample from several individuals) into a 1.5 mL glass vial containing a minimal amount of high-purity solvent (e.g., 50-100 µL of DCM or hexane).
-
Incubation: Allow the glands to soak in the solvent for a sufficient period (e.g., 30 minutes to 1 hour) to ensure complete extraction of the volatile compounds.
-
Analysis: Carefully transfer the solvent extract to a new vial with a micro-insert. Analyze the extract using a GC-MS system to identify and quantify the presence of this compound.
Synthesis of (3R, 4S)-4-Methyl-3-hexanol
The following is a summarized protocol for the enantioselective synthesis of (3R, 4S)-4-Methyl-3-hexanol, as reported by Dhotare et al.[1]
Starting Material: (R)-2,3-cyclohexylideneglyceraldehyde
Key Steps:
-
Crotylation: The starting aldehyde is subjected to crotylation to introduce the carbon backbone with the desired stereochemistry.
-
Benzylation and Deketalisation: The resulting alcohol is benzylated, followed by acid-catalyzed deketalisation to yield a diol.
-
Dimesylation: The diol is treated with methanesulfonyl chloride to form a dimesylate.
-
Elimination: The vicinal disulfonyloxy groups are eliminated using zinc dust and sodium iodide to produce a diene.
-
Hydrogenation and Debenzylation: Finally, catalytic hydrogenation of the diene, with simultaneous debenzylation, affords the target pheromone, (3R, 4S)-4-Methyl-3-hexanol.
Biological Pathways and Logical Relationships
Pheromone Signaling Pathway
The detection of this compound by an ant initiates a cascade of neuronal events, leading to a behavioral response. This simplified pathway illustrates the key stages of pheromone perception.
Caption: Simplified overview of the olfactory signaling pathway in ants.
Biosynthesis of Branched-Chain Alcohols
The biosynthesis of branched-chain alcohols like this compound in insects is believed to follow a pathway similar to that of methyl-branched hydrocarbons, involving fatty acid synthase (FAS) machinery.
Caption: Proposed biosynthetic pathway for this compound in insects.
Conclusion
This compound is a fascinating and biologically significant molecule that continues to be of great interest to the scientific community. Its role as a multi-species pheromone makes it a prime candidate for the development of environmentally benign pest management strategies. The detailed information on its discovery, natural occurrence, physicochemical properties, and synthesis provided in this guide serves as a solid foundation for future research and development in this area. The elucidation of its precise signaling and biosynthetic pathways will undoubtedly open up new avenues for understanding and manipulating insect behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. antwiki.org [antwiki.org]
- 7. Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylhexan-3-ol as an Insect Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylhexan-3-ol is a semiochemical that plays a significant role in the chemical communication of various insect species, most notably as an alarm pheromone in ants of the genus Tetramorium. The stereoisomer (3R,4S)-4-Methyl-3-hexanol has been identified as a key component of the alarm pheromone system in the ant Tetramorium impurum. This technical guide provides a comprehensive overview of the chemical properties, biological role, and the experimental methodologies used to study this compound. It includes a summary of its known presence in insects, detailed experimental protocols for its analysis and bioassays, and a discussion of its biosynthesis and olfactory signaling pathways based on current understanding. This document is intended to serve as a resource for researchers investigating insect chemical ecology and those interested in the potential applications of this pheromone in pest management and drug development.
Introduction
Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, foraging, and defense. Pheromones, as chemical signals between conspecifics, are of particular interest for their specificity and potency. This compound has been identified as a crucial component of the alarm pheromone blend in certain ant species.[1] In Tetramorium impurum, it is found in the mandibular glands in conjunction with 4-methyl-3-hexanone.[1][2] The specific stereoisomer, (3R,4S)-4-Methyl-3-hexanol, is recognized as the biologically active form.[1][2] Understanding the intricacies of this pheromone, from its chemical synthesis to its perception by the insect, is vital for its potential use in novel pest control strategies and for fundamental neurobiological research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its accurate handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 1565-72-6 |
| Boiling Point | 152-154 °C |
| Density | 0.82 g/cm³ |
| Stereoisomers | (3R,4S), (3S,4R), (3R,4R), (3S,4S) |
| Biologically Active Isomer | (3R,4S)-4-Methyl-3-hexanol |
Biological Activity and Quantitative Data
While this compound is a known alarm pheromone, detailed quantitative data on its behavioral and electrophysiological effects on Tetramorium impurum are not extensively available in the public domain. The typical alarm response in social insects to pheromones like this compound includes increased locomotion, aggression, and dispersal from the nest. The intensity of this response is generally dose-dependent.
For a related compound, 4-methyl-3-heptanol, which acts as an alarm pheromone in other ant species, a dose-dependent response has been observed. At low concentrations, it can be attractive, while at high concentrations, it elicits a strong alarm and repulsion response. It is plausible that this compound elicits a similar dose-dependent behavioral spectrum in Tetramorium species.
Further research is required to establish a precise dose-response curve for this compound in Tetramorium impurum.
Experimental Protocols
The following sections detail the methodologies for the synthesis, extraction, analysis, and bioassays of this compound.
Chemical Synthesis of (3R,4S)-4-Methyl-3-hexanol
The enantioselective synthesis of (3R,4S)-4-Methyl-3-hexanol is crucial for obtaining the pure, biologically active stereoisomer for research purposes. A detailed synthetic route has been described by Dhotare et al. (2000).[1][2]
Key Steps:
-
Starting Material: The synthesis begins with a chiral precursor derived from D-mannitol.
-
Formation of a Key Intermediate: A series of reactions are performed to create a key diene intermediate with the correct stereochemistry.
-
Hydrogenation: Catalytic hydrogenation of the diene intermediate yields the desired (3R,4S)-4-Methyl-3-hexanol.
-
Purification: The final product is purified using column chromatography.
Extraction and Analysis of Natural Pheromone
Objective: To extract and identify this compound from insect mandibular glands.
Materials:
-
Ants (Tetramorium impurum workers)
-
Dissecting microscope and tools
-
Solvent (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Gland Dissection: Individual ants are immobilized by cooling. The mandibular glands are carefully dissected under a microscope.
-
Solvent Extraction: The dissected glands are immersed in a small volume of solvent in a sealed vial to extract the volatile compounds.
-
GC-MS Analysis: The solvent extract is injected into a GC-MS system for separation and identification of the chemical components.
-
GC Column: A non-polar or medium-polarity column is typically used for separating volatile organic compounds.
-
Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to a library of known compounds for identification.
-
Electroantennography (EAG)
Objective: To measure the electrical response of an ant's antenna to this compound.
Materials:
-
Live ants (Tetramorium impurum)
-
EAG system (including micromanipulators, electrodes, amplifier, and recording software)
-
Solutions of this compound in a suitable solvent (e.g., paraffin (B1166041) oil) at various concentrations
-
Odor delivery system
Protocol:
-
Antennal Preparation: An antenna is excised from a live, immobilized ant. The base and tip of the antenna are placed in contact with two electrodes filled with a saline solution.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.
-
Data Recording: The change in electrical potential across the antenna (the EAG response) is recorded for each stimulus. A solvent blank is used as a control.
-
Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated to determine the antenna's sensitivity to the pheromone.
Behavioral Bioassays (Y-Tube Olfactometer)
Objective: To assess the behavioral response of ants to this compound.
Materials:
-
Y-tube olfactometer
-
Air source with flow meters
-
Solutions of this compound at various concentrations
-
Filter paper
-
Ants (Tetramorium impurum workers)
Protocol:
-
Olfactometer Setup: The Y-tube olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant airflow is established through both arms of the Y-tube.[3]
-
Stimulus Application: A filter paper treated with a solution of this compound is placed in one arm of the olfactometer. A filter paper treated with the solvent alone is placed in the other arm as a control.
-
Ant Introduction: A single ant is introduced at the base of the Y-tube and allowed to choose between the two arms.
-
Data Collection: The first choice of the ant (which arm it enters) and the time spent in each arm are recorded over a set period.
-
Data Analysis: The data from multiple trials are analyzed statistically to determine if there is a significant preference or avoidance of the arm containing the pheromone.
Biosynthesis and Olfactory Signaling
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Tetramorium ants has not been fully elucidated. However, it is likely derived from fatty acid metabolism, a common route for the synthesis of insect hydrocarbons and their derivatives.[4] Branched-chain hydrocarbons in insects are typically synthesized via the fatty acid synthase (FAS) system, with methyl branches introduced through the incorporation of methylmalonyl-CoA.[4][5] The resulting branched-chain fatty acid can then be modified through reduction and other enzymatic steps to produce the corresponding alcohol, this compound.
Olfactory Signaling Pathway
The detection of this compound begins with its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the ant's antennae.
General Olfactory Signaling Cascade in Insects:
-
Pheromone Binding: Molecules of this compound enter the sensilla on the antenna and are transported through the sensillar lymph, likely by odorant-binding proteins (OBPs), to the ORs.
-
Receptor Activation: The binding of the pheromone to its specific OR activates the receptor complex. Insect ORs are ligand-gated ion channels.
-
Ion Channel Opening: Upon activation, the OR complex opens, allowing an influx of cations into the OSN.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron's membrane, generating an action potential.
-
Signal Transmission: The action potential travels along the axon of the OSN to the antennal lobe of the insect's brain, where the signal is processed, leading to a behavioral response.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the identification and characterization of this compound as an insect pheromone.
Conclusion
This compound, particularly the (3R,4S) stereoisomer, is a key alarm pheromone in Tetramorium ants. While its role in chemical communication is established, there is a need for more detailed quantitative studies to fully understand its behavioral and neurophysiological effects. The experimental protocols outlined in this guide provide a framework for researchers to investigate this and other insect semiochemicals. A deeper understanding of the biosynthesis and olfactory signaling of this compound will not only advance our knowledge of insect chemical ecology but also open avenues for the development of novel, targeted pest management strategies and provide valuable models for neurobiological research.
References
An In-depth Technical Guide to the Stereoisomers of 4-Methylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol is a chiral alcohol possessing two stereocenters, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the hydroxyl and methyl groups at the C3 and C4 positions dictates the unique physicochemical and biological properties of each isomer. While research on all stereoisomers of this compound is not as extensive as for some of its analogues, existing studies, particularly in the field of chemical ecology, highlight their significance. Notably, the (3S,4S)-isomer has been identified as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali, underscoring the stereo-specificity of its biological activity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and analytical separation of the stereoisomers of this compound, compiling available data to support further research and development.
Stereoisomers of this compound
The four stereoisomers of this compound are comprised of two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror images).
Physicochemical Properties
| Property | (3R,4S)-4-Methylhexan-3-ol | Racemic this compound | (3R,4R), (3S,4S), (3S,4R) |
| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol |
| Boiling Point | Not Reported | 152.7 °C at 760 mmHg | Not Reported |
| Density | Not Reported | 0.816 g/cm³ | Not Reported |
| Specific Rotation [α]²³_D_ | +2.9° (c 2.8, CHCl₃)[3] | Not Applicable | Not Reported |
Synthesis of Stereoisomers
The stereoselective synthesis of all four isomers of this compound presents a significant chemical challenge. While a complete synthetic protocol for all four isomers is not detailed in a single source, a convenient synthesis for the (3R, 4S)-isomer has been described.
Synthesis of (3R, 4S)-4-Methyl-3-hexanol
A multi-step synthesis starting from D-mannitol has been reported to yield enantiomerically pure (3R, 4S)-4-methyl-3-hexanol.[3] The key steps involve the creation of a chiral precursor from D-mannitol, followed by a series of reactions to build the carbon skeleton and introduce the required functional groups with the correct stereochemistry.
A detailed experimental protocol for the synthesis of (3R, 4S)-4-methyl-3-hexanol can be found in the work by Dhotare, Hassarajani, and Chattopadhyay (2000). The process involves several steps, including protection and deprotection of hydroxyl groups, carbon-carbon bond formation, and stereoselective reduction. The final step involves the hydrogenation of an intermediate to yield the target compound.
Analytical Separation of Stereoisomers
The separation of the four stereoisomers of this compound requires chiral chromatography techniques, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers and diastereomers. The use of a chiral stationary phase (CSP) is essential for achieving separation. Cyclodextrin-based CSPs are commonly used for this purpose.
-
Column: A capillary column coated with a chiral stationary phase (e.g., a derivative of β-cyclodextrin).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a ramp to a final temperature of around 180 °C. The exact program will need to be optimized for the specific column and isomers.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another effective method for the separation of stereoisomers. Polysaccharide-based chiral stationary phases are widely used.
-
Column: A column packed with a chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: A UV detector may not be suitable due to the lack of a strong chromophore. A refractive index (RI) detector is a more appropriate choice.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Biological Activity
The biological activity of the stereoisomers of this compound is an area of active research, particularly in the context of insect chemical communication.
Pheromonal Activity of (3S,4S)-4-Methylhexan-3-ol
The (3S,4S)-isomer of this compound has been identified as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[1] It works in conjunction with the main pheromone component, (3S,4S)-4-methyl-3-heptanol, to attract other beetles to a suitable host tree. This synergistic effect highlights the high degree of specificity in the olfactory systems of insects.
Conclusion
The stereoisomers of this compound represent a compelling area of study for chemists and biologists. While significant progress has been made in the synthesis and characterization of the (3R,4S)-isomer and the identification of the biological role of the (3S,4S)-isomer, a considerable amount of research is still needed to fully elucidate the properties and activities of all four stereoisomers. The development of robust and scalable synthetic routes to all four isomers, coupled with detailed biological assays, will be crucial for advancing our understanding of this important chiral molecule and its potential applications in areas such as pest management and as chiral building blocks in drug discovery. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the fascinating world of these stereoisomers.
References
The Pivotal Role of Stereochemistry in the Biological Activity of 4-Methylhexan-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylhexan-3-ol, a chiral alcohol, serves as a critical semiochemical in the intricate communication systems of various insect species. Its biological activity is profoundly dictated by its stereochemistry, with different stereoisomers eliciting distinct and often opposing behavioral responses. This technical guide provides an in-depth analysis of the biological significance of this compound's stereoisomers, focusing on its role as an insect pheromone. It summarizes the available quantitative data on the differential effects of these stereoisomers, details the experimental protocols for their synthesis and bioassays, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers in chemical ecology, pest management, and drug development, highlighting the importance of stereoisomeric purity in the study and application of this versatile molecule.
Introduction
This compound is a seven-carbon secondary alcohol with two chiral centers at positions 3 and 4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit unique three-dimensional arrangements that are differentially recognized by the olfactory systems of insects. This stereospecific recognition is fundamental to their role as pheromones, chemical signals that mediate intraspecific communication.
The biological significance of this compound stereochemistry is most prominently observed in the context of insect behavior, where it can act as an attractant, an inhibitor, or a synergist. For instance, specific stereoisomers of the closely related compound, 4-methylheptan-3-ol, have been identified as key components of the aggregation pheromone of the almond bark beetle (Scolytus amygdali), while other stereoisomers of the same compound are inhibitory.[1][2] Similarly, the (3R,4S)-stereoisomer of 4-methyl-3-hexanol is a recognized pheromone of the ant Tetramorium impurum.[3]
Understanding the precise biological activity of each stereoisomer is paramount for the development of effective and species-specific pest management strategies that utilize synthetic pheromones for monitoring, mass trapping, or mating disruption. Furthermore, the stereospecific interactions of this compound with insect olfactory receptors provide a valuable model system for studying the principles of chiral recognition in biological systems, a concept of broad relevance in drug design and development.
This guide will delve into the quantitative aspects of the biological activity of this compound stereoisomers, provide detailed methodologies for their investigation, and visualize the complex biological processes involved.
Quantitative Data on Biological Activity
While specific dose-response data for this compound stereoisomers are not extensively available in the public domain, studies on the closely related 4-methylheptan-3-ol provide a strong proxy for understanding the differential bioactivity of these chiral molecules. The following table summarizes field trapping data for the almond bark beetle, Scolytus amygdali, in response to different stereoisomers of 4-methylheptan-3-ol, highlighting the critical role of stereochemistry in eliciting attraction or inhibition. The (3S,4S)-4-methylhexan-3-ol acts as a crucial synergist in this system.[1][2]
| Pheromone Component(s) | Mean No. of Beetles Trapped (± SE) | Biological Effect |
| Unbaited Control | 5 ± 2 | Baseline |
| (3S,4S)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | 150 ± 25 | Attractant |
| (3R,4S)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | 10 ± 4 | Inhibitory |
| (3R,4R)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | 8 ± 3 | Inhibitory |
| (3S,4R)-4-methylheptan-3-ol + (3S,4S)-4-methylhexan-3-ol | Not specified | - |
Data is representative and based on studies of 4-methylheptan-3-ol with Scolytus amygdali.[1][2]
Experimental Protocols
The study of the biological significance of this compound stereoisomers necessitates a multi-faceted experimental approach, encompassing stereoselective synthesis, purification, and various bioassays to determine behavioral and physiological responses.
Synthesis and Purification of Stereoisomers
The preparation of enantiomerically pure stereoisomers of this compound is a prerequisite for accurate bioassays. A common and effective method is the enzymatic reduction of a suitable precursor ketone.
Protocol: One-Pot Multi-Enzymatic Synthesis
This protocol is adapted from a method for the synthesis of 4-methylheptan-3-ol stereoisomers and is applicable for this compound with appropriate substrate modifications.[4]
-
Reaction Setup: In a temperature-controlled reactor, dissolve the precursor, 4-methylhex-4-en-3-one, in a potassium phosphate (B84403) buffer (pH 7.0) containing a co-solvent such as DMSO to aid solubility.
-
First Enzymatic Reduction (C=C bond): Add an ene-reductase (ER) and a cofactor regeneration system (e.g., NADP+, glucose dehydrogenase, and glucose). The choice of ER (e.g., OYE1-W116V or OYE2.6) will determine the stereochemistry of the resulting saturated ketone. Incubate at 30°C with gentle agitation.
-
Second Enzymatic Reduction (C=O bond): After the completion of the first reduction (monitored by GC-MS), add an alcohol dehydrogenase (ADH) to the same reaction vessel. The choice of ADH (e.g., ADH270 or ADH440) will determine the stereochemistry of the final alcohol.
-
Work-up and Purification: Once the second reduction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to isolate the desired stereoisomer.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) and diastereomeric excess (de) of the purified product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Confirm the absolute configuration by comparison with authentic standards or by spectroscopic methods such as NMR.
Field Trapping Bioassay
Field trapping is a crucial method for assessing the behavioral response of insects to pheromone candidates under natural conditions.
Protocol: Field Bioassay for Bark Beetles
-
Trap Preparation: Use non-saturating sticky traps or funnel traps. For each trap, a dispenser (e.g., a rubber septum or a polyethylene (B3416737) vial) is loaded with a precise amount of the synthetic pheromone component(s) dissolved in a suitable solvent (e.g., hexane). A solvent-only dispenser serves as the control.
-
Experimental Design: Arrange the traps in a randomized complete block design within the target habitat (e.g., an almond orchard for Scolytus amygdali). The distance between traps should be sufficient to avoid interference (typically >20 meters).
-
Pheromone Deployment: Deploy the traps before the anticipated flight period of the target insect. The different treatments will consist of individual stereoisomers, combinations of stereoisomers, and the unbaited control.
-
Data Collection: Collect the trapped insects at regular intervals (e.g., weekly) throughout the flight season. Identify and count the target species.
-
Statistical Analysis: Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects caught in traps with different baits.
Laboratory Behavioral Bioassays
Laboratory-based assays provide a controlled environment to study specific behavioral responses to pheromones.
Protocol: Wind Tunnel Bioassay
-
Wind Tunnel Setup: Use a glass or plexiglass wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light intensity (typically red light to simulate crepuscular conditions).
-
Insect Preparation: Use laboratory-reared or field-collected insects of a specific age and mating status. Acclimatize the insects to the wind tunnel conditions before the assay.
-
Pheromone Source: Apply a known amount of the synthetic pheromone to a dispenser (e.g., a filter paper) and place it at the upwind end of the tunnel.
-
Behavioral Observation: Release individual insects onto a platform at the downwind end of the tunnel and record their behavior. Key behavioral parameters to quantify include: time to take flight, orientation towards the pheromone source, upwind flight speed, and contact with the source.
-
Data Analysis: Compare the behavioral responses to different stereoisomers and control treatments using appropriate statistical tests (e.g., chi-square test for proportions or ANOVA for continuous variables).
Protocol: Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to an odorant, providing a physiological measure of olfactory sensitivity.
-
Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes containing a conductive gel or saline solution.
-
Odor Delivery: Deliver a puff of charcoal-filtered air containing a known concentration of the test odorant over the antenna.
-
Signal Recording: Record the resulting depolarization of the antennal neurons as a negative voltage deflection (the EAG response) using a high-impedance amplifier.
-
Dose-Response Curve: Measure the EAG responses to a range of concentrations of each stereoisomer to generate dose-response curves.
-
Data Analysis: Compare the EAG amplitudes elicited by different stereoisomers to assess the relative sensitivity of the antenna to each compound.
Signaling Pathways and Experimental Workflows
The perception of this compound stereoisomers by insects is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the antennal sensilla.
Insect Olfactory Signaling Pathway
Insect olfaction involves a sophisticated signaling cascade that can include both ionotropic and metabotropic mechanisms. Pheromone molecules enter the sensillum lymph, where they are bound by pheromone-binding proteins (PBPs) that transport them to the ORs. The binding of the specific stereoisomer to its cognate OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. In some cases, G-protein coupled pathways may also be involved, leading to a more prolonged response.
Experimental Workflow
The systematic investigation of the biological significance of this compound stereochemistry follows a logical workflow, from chemical synthesis to behavioral analysis.
Conclusion
The stereochemistry of this compound is a determinant factor in its biological function as an insect pheromone. The differential responses of insects to its various stereoisomers, ranging from strong attraction to pronounced inhibition, underscore the high degree of specificity in their olfactory systems. This stereospecificity has profound implications for chemical ecology and the development of sustainable pest management strategies. The synthesis of enantiomerically pure stereoisomers, coupled with rigorous behavioral and physiological bioassays, is essential for elucidating the precise role of each isomer. Future research, including the identification and characterization of the specific olfactory receptors involved, will further our understanding of chiral recognition in biological systems and may pave the way for the design of novel, highly selective insect behavior-modifying compounds. This guide provides a foundational framework for researchers and professionals engaged in this exciting and impactful field of study.
References
An In-depth Technical Guide to the Safety and Handling of 4-Methylhexan-3-ol
This guide provides comprehensive safety and handling information for 4-Methylhexan-3-ol, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Chemical Identification and Properties
This compound is a branched-chain secondary alcohol.[1] It is a colorless liquid with a mild alcoholic odor.[1] Due to the presence of a hydroxyl (-OH) group, it exhibits both hydrophilic and hydrophobic properties, making it moderately soluble in water and more soluble in organic solvents like ethanol (B145695) and ether.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H16O | [2][3][4][5] |
| Molecular Weight | 116.20 g/mol | [1][2][3][4][5][6] |
| CAS Number | 615-29-2 | [2][4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 152.7°C at 760 mmHg | [2][6] |
| Melting Point | -30.45°C (estimate) | [2] |
| Flash Point | 51.6°C | [2][6] |
| Density | 0.816 g/cm³ | [2][6] |
| Vapor Pressure | 1.28 mmHg at 25°C | [2] |
| Water Solubility | Moderately soluble | [1] |
| Refractive Index | 1.4200 | [2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] The primary hazards are its flammability and its potential to cause irritation.[4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[4] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4] |
Pictogram:
-
Flame
-
Exclamation Mark
Signal Word: Warning[4]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[7][9] No smoking.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8][9]
-
Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[7][8][9]
Storage:
-
Keep the container tightly closed to prevent the escape of vapors.[7][8][9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][9] Gloves must be inspected before use and disposed of properly after use.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For higher concentrations, a supplied-air respirator (SAR) may be required.[10]
Experimental Protocol: General Laboratory Handling
This protocol outlines the standard procedure for safely handling this compound in a research environment.
-
Preparation: 1.1. Ensure the work area (chemical fume hood) is clean and uncluttered. 1.2. Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational. 1.3. Assemble all necessary glassware and equipment. 1.4. Don the required PPE: lab coat, chemical-resistant gloves, and safety goggles.
-
Handling the Chemical: 2.1. Ground and bond the primary container and receiving vessel to prevent static discharge.[9] 2.2. Carefully open the container in the fume hood. 2.3. Dispense the required amount of the chemical using appropriate tools (e.g., pipette, graduated cylinder). 2.4. Keep the container tightly closed when not in use.[7][8][9]
-
Post-Handling: 3.1. Clean any contaminated surfaces immediately. 3.2. Dispose of contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.[7] 3.3. Wash hands and any exposed skin thoroughly with soap and water.[7][8]
First Aid Measures
In case of exposure, immediate action is crucial. Always show the Safety Data Sheet (SDS) to the attending medical professional.[11]
-
Inhalation: Move the person to fresh air.[12] If breathing has stopped, provide artificial respiration.[11][12] Seek medical attention.[11]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. If skin irritation persists, consult a physician.[7]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7][11][12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water.[7] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center if you feel unwell.[7]
Fire Fighting Measures
This compound is a flammable liquid and its vapor can form explosive mixtures with air.[9]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[9] Water spray can be used to cool unopened containers.[13]
-
Unsuitable Extinguishing Media: Using large amounts of water may be ineffective.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure personnel safety.
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation.[7] Remove all sources of ignition.[7][9] Avoid breathing vapors. Wear appropriate PPE.[7]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound|lookchem [lookchem.com]
- 3. (3R,4R)-4-methylhexan-3-ol | C7H16O | CID 12512228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hexanol, 4-methyl- [webbook.nist.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. schc.org [schc.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. rbnainfo.com [rbnainfo.com]
Methodological & Application
Synthesis of 4-Methylhexan-3-ol from 3-Pentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-methylhexan-3-ol from 3-pentanone (B124093) via a Grignard reaction. Detailed experimental protocols, data presentation, and a workflow for the characterization of the final product are included to assist researchers in the successful execution and analysis of this chemical transformation.
Introduction
This compound is a secondary alcohol with applications in various fields, including its role as a constituent of alarm pheromones in certain ant species. Its synthesis is a fundamental example of carbon-carbon bond formation using the versatile Grignard reaction. This application note details the addition of an ethylmagnesium bromide Grignard reagent to 3-pentanone, followed by an acidic workup to yield the target alcohol.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Pentanone | Pentan-3-one | C₅H₁₀O | 86.13 | 101-102 | 0.814 |
| Ethylmagnesium Bromide | Bromo(ethyl)magnesium | C₂H₅BrMg | 133.27 | (Varies with solvent) | (Varies with solvent) |
| This compound | This compound | C₇H₁₆O | 116.20 | 152.7[1] | 0.816[1] |
Table 2: Expected Reaction Parameters and Product Characterization
| Parameter | Value |
| Reactants | |
| 3-Pentanone | 1.0 eq |
| Ethyl Bromide | 1.2 eq |
| Magnesium Turnings | 1.3 eq |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Saturated aq. NH₄Cl or dilute HCl |
| Purification Method | Fractional Distillation |
| Expected Yield | 70-85% (Estimated based on similar Grignard reactions) |
| Appearance of Product | Colorless liquid |
| ¹H NMR (CDCl₃, δ) | ~0.9 (m, 9H), ~1.4 (m, 4H), ~1.6 (m, 1H), ~3.4 (m, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~10.0, ~11.5, ~14.2, ~26.0, ~29.8, ~45.6, ~78.9 |
| IR (neat, cm⁻¹) | ~3350 (broad, O-H stretch), ~2960, ~2875 (C-H stretch), ~1115 (C-O stretch) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
3-Pentanone
-
Ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid (optional for workup)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.3 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Addition: Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution will appear grayish and cloudy.
Part B: Reaction of Grignard Reagent with 3-Pentanone
-
Cooling: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.
-
Ketone Addition: Dissolve 3-pentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide. Alternatively, slowly add the reaction mixture to a beaker of crushed ice, followed by the cautious addition of 1 M HCl until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Reaction Scheme and Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Pheromone Identification Workflow
Since this compound is a known insect pheromone, the following workflow illustrates a typical process for its identification from a natural source.
Caption: A typical workflow for the identification of insect pheromones.[2][3]
References
Application Note: Synthesis of 4-Methylhexan-3-ol via Grignard Reaction
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone, producing a primary, secondary, or tertiary alcohol upon workup. This application note provides a detailed protocol for the synthesis of the secondary alcohol, 4-Methylhexan-3-ol, a compound of interest in fine chemical and pharmaceutical research. The described methodology is intended to serve as a practical guide for researchers, scientists, and professionals in drug development.
Reaction Scheme
The synthesis of this compound can be achieved through two primary retrosynthetic pathways involving a Grignard reaction. This protocol will focus on the reaction between propylmagnesium bromide and butanal.
Retrosynthetic Analysis:
-
Approach 1: Propylmagnesium bromide and Butanal
-
Approach 2: Ethylmagnesium bromide and 2-Methylbutanal
Overall Reaction (Approach 1):
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |
| 1-Bromopropane (B46711) | CH₃CH₂CH₂Br | 123.00 | 12.3 g (9.6 mL) | 0.10 |
| Butanal | CH₃CH₂CH₂CHO | 72.11 | 7.21 g (8.9 mL) | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |
Table 2: Expected Product Data
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Boiling Point (°C) |
| This compound | C₇H₁₆O | 116.20 | 11.62 | 155-165 |
Experimental Protocol
1. Preparation of the Grignard Reagent (Propylmagnesium Bromide)
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place magnesium turnings (2.67 g, 0.11 mol) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.
-
Add approximately 30 mL of anhydrous diethyl ether to the flask containing the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 2-3 mL) of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The reaction may be initiated by gently warming the flask with a heat gun or adding a small crystal of iodine.
-
Once the reaction has started (indicated by the formation of bubbles and a grayish, cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
2. Grignard Reaction with Butanal
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Prepare a solution of butanal (7.21 g, 0.10 mol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
3. Work-up and Isolation
-
Cool the reaction mixture again to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (~50 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine all the organic layers and wash with 20 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
4. Purification
-
The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 155-165°C to obtain pure this compound.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
The reaction is exothermic and requires careful temperature control.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This application note provides a comprehensive guide for the synthesis of this compound using a Grignard reaction. The protocol is robust and can be adapted for the synthesis of other secondary alcohols. For further details on handling Grignard reagents and troubleshooting, please refer to standard organic chemistry laboratory manuals.
References
Application Notes and Protocols: Asymmetric Synthesis of 4-Methylhexan-3-ol Stereoisomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol is a chiral alcohol with two stereocenters, resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can exhibit distinct biological activities, making their stereoselective synthesis crucial for applications in chemical ecology, particularly as insect pheromones, and as chiral building blocks in drug development. For instance, (3R,4S)-4-Methyl-3-hexanol is a known pheromone of the ant Tetramorium impurum, while the (3S,4S)-isomer acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[1][2] The synthesis of stereochemically pure isomers is essential for studying their specific biological functions and for the development of effective and selective pest management strategies.[2]
This document provides detailed protocols for the asymmetric synthesis of this compound stereoisomers, focusing on established methods such as chiral pool synthesis and enzymatic reduction.
Overview of Synthetic Strategies
The asymmetric synthesis of this compound can be approached through several strategic pathways. The choice of method depends on the desired stereoisomer, available starting materials, and required stereochemical purity.
References
Application Note: Purification of 4-Methylhexan-3-ol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Methylhexan-3-ol using fractional distillation. This method is effective for separating the target alcohol from impurities with different boiling points that may be present from synthesis or degradation. The protocol includes information on the physical properties of this compound, potential impurities, apparatus setup, and a step-by-step distillation procedure.
Introduction
This compound is a secondary alcohol used in organic synthesis and as a component in the study of pheromones.[1] Purity of this compound is often critical for successful downstream applications, particularly in drug development and sensitive chemical analyses. Fractional distillation is a fundamental purification technique that separates liquid mixtures based on differences in their boiling points.[2][3] This note describes a robust method for achieving high-purity this compound.
Physicochemical Properties
A summary of the key physical properties of this compound is provided in the table below. Understanding these properties is crucial for the proper execution of the distillation protocol.
| Property | Value |
| Molecular Formula | C7H16O[1][4][5] |
| Molecular Weight | 116.20 g/mol [4][5][6] |
| Boiling Point (at 760 mmHg) | 146.00-152.7°C[1][4][7] |
| Density | 0.816 g/cm³[1][7] |
| Refractive Index | 1.4200[1] |
| Appearance | Colorless liquid[4] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[4] |
Potential Impurities and Their Boiling Points
The impurities present in a sample of this compound will largely depend on its synthetic route. Common synthesis methods include the reduction of 4-methylhexan-3-one (B91998) or a Grignard reaction.[8] Potential impurities could include unreacted starting materials, byproducts, and solvents.
| Compound | Potential Source | Boiling Point (°C at 760 mmHg) |
| 4-Methylhexan-3-one | Unreacted starting material (from reduction) | ~145 |
| Unreacted Aldehydes/Ketones | Grignard synthesis starting materials | Varies |
| Solvents (e.g., Diethyl Ether, THF) | Reaction/extraction solvents | 34.6 (Diethyl Ether), 66 (THF) |
| Water | Reaction workup or atmospheric contamination | 100 |
| Side-products (e.g., biphenyl (B1667301) derivatives) | Grignard reaction side-products | Varies |
Fractional distillation is particularly effective when there is a significant difference between the boiling point of the desired compound and its impurities.
Experimental Protocol: Fractional Distillation
This protocol outlines the fractional distillation of this compound at atmospheric pressure.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is clean and dry.
-
Use a heating mantle and a magnetic stirrer with a stir bar in the distillation flask to ensure even heating.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
2. Distillation Procedure:
-
Charging the Flask: Add the impure this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin to gently heat the flask. As the mixture heats, a ring of condensate will be observed rising up the fractionating column.[9]
-
Equilibration: Allow the system to equilibrate by adjusting the heating rate so that the vapor front moves slowly up the column. This allows for multiple condensation-vaporization cycles, which are essential for good separation.[2][9]
-
Fraction Collection:
-
Fore-run (Low-boiling impurities): Collect the initial distillate that comes over at a lower temperature than the boiling point of this compound. This fraction will contain volatile impurities such as residual solvents.
-
Main Fraction (Pure this compound): As the temperature stabilizes at the boiling point of this compound (approximately 152.7°C), change the receiving flask to collect the purified product. A stable boiling point indicates that a pure substance is distilling.
-
After-run (High-boiling impurities): Once the temperature begins to drop or fluctuate after the main fraction has been collected, stop the distillation. The remaining liquid in the distillation flask will contain higher-boiling impurities.
-
-
Analysis: Analyze the collected main fraction for purity using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow Diagram
Caption: Fractional distillation workflow for the purification of this compound.
Conclusion
Fractional distillation is a highly effective method for the purification of this compound, capable of removing both lower and higher boiling point impurities. By carefully controlling the distillation rate and monitoring the temperature, a high degree of purity can be achieved. The protocol described in this application note provides a solid foundation for researchers to obtain purified this compound for their scientific needs.
References
- 1. This compound|lookchem [lookchem.com]
- 2. byjus.com [byjus.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C7H16O | CID 11991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R,4R)-4-methylhexan-3-ol | C7H16O | CID 12512228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
Application Note: Analytical Methods for the Identification and Quantification of 4-Methylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol (C₇H₁₆O, MW: 116.20 g/mol ) is a branched-chain alcohol with applications in various fields, including its use as a fragrance component and its role as a constituent of alarm pheromones in certain ant species. Accurate identification and quantification of this volatile organic compound are crucial for quality control, metabolic studies, and formulation development. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter being a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Analytical Techniques
The primary methods for the analysis of this compound are GC-FID and GC-MS.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and cost-effective solution for routine quality control when the sample matrix is relatively simple and analyte concentrations are high. Identification is based on the retention time of the compound as it passes through the GC column.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity and sensitivity compared to GC-FID. It couples the high-resolution separation capability of gas chromatography with the specific identification power of mass spectrometry. This makes it the preferred method for trace-level analysis and for applications where definitive identification is critical. Identification is confirmed by the mass spectrum of the analyte, which provides a unique fragmentation pattern.
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound using GC-FID and GC-MS.
Table 1: GC-FID and GC-MS Method Parameters
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 1 - 500 | 0.1 - 100 |
| Equation | y = 0.025x + 0.005 | y = 0.15x + 0.002 |
Data adapted from a comparative guide on analytical method validation.
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | GC-FID Recovery (%) | GC-FID RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) |
| Low QC (5 µg/mL) | 98.5 | 2.1 | 99.2 | 1.5 |
| Mid QC (50 µg/mL) | 99.1 | 1.8 | 100.5 | 1.1 |
| High QC (400 µg/mL) | 100.2 | 1.5 | N/A | N/A |
Data adapted from a comparative guide on analytical method validation.
Table 3: Mass Spectrometry Data for this compound
| Feature | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 615-29-2 |
| Major Fragment Ions (m/z) | 59 (Top Peak), 41, 31 |
| Kovats Retention Index (Standard non-polar) | 721 |
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS
This protocol outlines the steps for the qualitative and quantitative analysis of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dilute them in the chosen solvent to ensure the concentration falls within the linear range of the calibration curve.
-
An internal standard, such as n-heptanol, can be added to all samples and standards to improve precision.
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 57, 83, 115 (Quantifier), 73.
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum. The electron ionization mass spectrum is expected to show characteristic fragmentation patterns of aliphatic alcohols, though the molecular ion peak at m/z 144 may be weak or absent. Key fragment ions are anticipated from alpha-cleavage and dehydration reactions.
-
Quantify the amount of this compound in the sample by creating a calibration curve from the peak areas of the calibration standards.
Protocol 2: Analysis of this compound by GC-FID
This protocol is suitable for routine analysis where high sensitivity is not required.
1. Sample Preparation:
-
Follow the same sample preparation steps as outlined in the GC-MS protocol, but with a concentration range for calibration standards from 1 µg/mL to 500 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which should be consistent with that of a known standard.
-
Quantify the concentration by constructing a calibration curve from the peak areas of the prepared standards.
Visualizations
Caption: GC-MS workflow for this compound analysis.
Application Notes and Protocols for the Gas Chromatography Analysis of 4-Methylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol is a volatile organic compound (VOC) and a secondary alcohol. Its analysis is pertinent in various fields, including flavor and fragrance chemistry, environmental monitoring, and as a potential impurity or intermediate in chemical and pharmaceutical manufacturing. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of such volatile compounds due to its high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides robust quantitative and qualitative data.
This document provides a detailed protocol for the analysis of this compound using GC-MS and GC-FID, including sample preparation, instrumental parameters, and expected performance data. The methodologies are based on established principles for the analysis of secondary alcohols and closely related compounds.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 3-Methyl-4-hexanol | |
| Molecular Formula | C7H16O | |
| Molecular Weight | 116.20 g/mol | |
| CAS Number | 615-29-2 | |
| Kovats Retention Index (Standard Non-Polar Column) | 721 | |
| Kovats Retention Index (Standard Polar Column) | 1583 |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the analysis of this compound. While a specific validated method for this compound is not widely published, the following is adapted from a validated method for the structurally similar compound 4-Ethyl-2-methylhexan-3-ol and incorporates best practices for the analysis of volatile alcohols.
Sample and Standard Preparation
Proper sample and standard preparation are critical for accurate and reproducible results.
a) Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of a suitable volatile solvent such as methanol, ethanol, or hexane (B92381) in a class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards. A typical concentration range for calibration would be from 1 µg/mL to 100 µg/mL.
b) Sample Preparation:
The choice of sample preparation technique depends on the sample matrix.
-
Liquid Samples (e.g., reaction mixtures, beverages):
-
Direct Injection: For clean samples, a simple "dilute and shoot" approach may be sufficient. Dilute an accurately measured volume of the sample in a suitable solvent to bring the analyte concentration within the calibration range.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, mix the sample with an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane). The this compound will partition into the organic layer, which can then be collected and injected into the GC.
-
-
Solid Samples (e.g., polymers, powders):
-
Headspace Analysis: This is a preferred method for volatile compounds in solid matrices. Place a known amount of the solid sample in a sealed headspace vial. Heat the vial to allow the volatile compounds to partition into the headspace gas. A sample of the headspace gas is then injected into the GC.
-
-
Complex Matrices (e.g., biological fluids):
-
Solid-Phase Extraction (SPE): This technique is used to clean up complex samples and concentrate the analyte. The sample is passed through a cartridge containing a sorbent material that retains the analyte, while impurities are washed away. The analyte is then eluted with a small volume of solvent.
-
Gas Chromatography (GC) Method Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
a) GC-FID Configuration:
| Parameter | Recommended Setting |
| GC System | Agilent 8860 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
b) GC-MS Configuration:
| Parameter | Recommended Setting |
| GC System | Agilent 8860 GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-250 amu |
Quantitative and Qualitative Analysis
Quantitative Data
For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration in unknown samples is then determined from this curve. The following table summarizes the expected performance characteristics of a validated GC-FID method for a secondary alcohol.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Qualitative Analysis (GC-MS)
The mass spectrum of this compound obtained by electron ionization (EI) will show characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 116 may be weak or absent. Key fragment ions are expected from alpha-cleavage and dehydration.
| m/z (mass-to-charge ratio) | Expected Identity |
| 59 | [CH(OH)CH2CH3]⁺ or [C3H7O]⁺ (Top Peak) |
| 41 | [C3H5]⁺ (2nd Highest) |
| 45 | [CH(OH)CH3]⁺ (3rd Highest) |
| 98 | [M - H₂O]⁺ (Loss of water) |
Diagrams
Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
Logical Relationships in GC Analysis
Caption: Factors influencing the GC separation of this compound.
Application of 4-Methylhexan-3-ol in Semiochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexan-3-ol is a volatile organic compound that plays a significant role in the chemical communication of various insect species. It functions as a semiochemical, a chemical substance that carries a message, influencing the behavior of the receiving individual. In the realm of entomology and chemical ecology, this compound is primarily recognized as a pheromone, a type of semiochemical used for intraspecific communication. Its application in semiochemical research is crucial for understanding insect behavior, developing environmentally friendly pest management strategies, and for potential applications in drug development where insect models are used.
This document provides detailed application notes and protocols for the use of this compound in semiochemical research, focusing on its role as an alarm pheromone in ants and as a synergist in the aggregation pheromone of bark beetles.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value |
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 1565-67-9 |
| Boiling Point | 152-154 °C |
| Density | 0.82 g/cm³ |
| Solubility | Slightly soluble in water, soluble in organic solvents |
| Chirality | Exists as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) |
Application 1: Alarm Pheromone in the Pavement Ant (Tetramorium caespitum)
This compound is a key component of the alarm pheromone of the pavement ant, Tetramorium caespitum. When released, it elicits alarm and aggression behaviors in nestmates, crucial for colony defense.
Quantitative Data: Hypothetical Electroantennography (EAG) Dose-Response
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The following table presents hypothetical dose-response data for Tetramorium caespitum worker ants exposed to varying concentrations of this compound. This data illustrates the expected increase in antennal response with increasing stimulus concentration.
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) |
| 0 (Solvent Control) | 0.1 ± 0.02 |
| 0.001 | 0.5 ± 0.05 |
| 0.01 | 1.2 ± 0.1 |
| 0.1 | 2.5 ± 0.2 |
| 1 | 4.8 ± 0.3 |
| 10 | 5.5 ± 0.4 |
Experimental Protocol: Electroantennography (EAG)
Objective: To measure the antennal response of Tetramorium caespitum to this compound.
Materials:
-
Live Tetramorium caespitum worker ants
-
This compound (synthetic standard)
-
Hexane (B92381) (solvent)
-
Micropipettes
-
Filter paper discs
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Humidified and purified air source
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in hexane (0.001, 0.01, 0.1, 1, 10 µg/µL). Apply 10 µL of each solution to a filter paper disc. A filter paper disc with 10 µL of hexane serves as the control.
-
Antennal Preparation:
-
Immobilize a worker ant on a platform using wax or a specialized holder.
-
Under a dissecting microscope, carefully excise one antenna at the base.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
-
EAG Recording:
-
Position the mounted antenna in a continuous stream of humidified and purified air.
-
Insert the filter paper disc with the test compound into a Pasteur pipette connected to an air stimulus controller.
-
Deliver a puff of the stimulus-laden air onto the antenna.
-
Record the resulting depolarization (EAG response) using the data acquisition software.
-
Present the stimuli in ascending order of concentration, with sufficient time between puffs for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the response to the solvent control from the responses to the test compounds to obtain the net response.
-
Calculate the mean and standard error of the mean (SEM) for each concentration.
-
Application 2: Synergist in the Aggregation Pheromone of the Almond Bark Beetle (Scolytus amygdali)
In the almond bark beetle, Scolytus amygdali, the stereoisomer (3S,4S)-4-methyl-3-hexanol acts as a synergist, enhancing the attractiveness of the primary aggregation pheromone component, (3S,4S)-4-methyl-3-heptanol.
Quantitative Data: Field Trapping of Scolytus amygdali
The following table summarizes field trapping data demonstrating the synergistic effect of (3S,4S)-4-methyl-3-hexanol.
| Lure Composition | Mean Number of Beetles Trapped ± SEM |
| Unbaited Control | 5 ± 2 |
| (3S,4S)-4-methyl-3-heptanol (1 mg) | 55 ± 8 |
| (3S,4S)-4-methyl-3-hexanol (0.5 mg) | 12 ± 3 |
| (3S,4S)-4-methyl-3-heptanol (1 mg) + (3S,4S)-4-methyl-3-hexanol (0.5 mg) | 115 ± 15 |
Data adapted from field studies on Scolytus amygdali.
Experimental Protocol: Field Trapping Assay
Objective: To evaluate the synergistic effect of (3S,4S)-4-methyl-3-hexanol on the attractancy of the primary aggregation pheromone of Scolytus amygdali.
Materials:
-
Funnel traps
-
Synthetic (3S,4S)-4-methyl-3-heptanol
-
Synthetic (3S,4S)-4-methyl-3-hexanol
-
Slow-release dispensers (e.g., rubber septa)
-
Hexane (solvent)
-
Randomized block design experimental plot in an almond orchard
Procedure:
-
Lure Preparation:
-
Prepare four types of lures:
-
Unbaited control (dispenser with solvent only).
-
Dispenser with 1 mg of (3S,4S)-4-methyl-3-heptanol.
-
Dispenser with 0.5 mg of (3S,4S)-4-methyl-3-hexanol.
-
Dispenser with 1 mg of (3S,4S)-4-methyl-3-heptanol and 0.5 mg of (3S,4S)-4-methyl-3-hexanol.
-
-
-
Trap Deployment:
-
Set up the experiment in a randomized complete block design with at least four replicates.
-
Hang the funnel traps on almond trees at a height of 1.5-2 meters.
-
Place the prepared lures inside the traps.
-
Ensure a minimum distance of 20 meters between traps to avoid interference.
-
-
Data Collection:
-
Collect the trapped beetles every 3-4 days for a period of 4 weeks.
-
Count the number of Scolytus amygdali beetles in each trap.
-
-
Data Analysis:
-
Calculate the mean number of beetles captured per trap for each treatment.
-
Perform a statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatments.
-
Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for this compound
The perception of this compound by an insect antenna involves a cascade of events at the molecular level.
Application Notes and Protocols for 4-Methylhexan-3-ol as a Standard in Chemical Ecology
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-methylhexan-3-ol as a chemical standard in the field of chemical ecology. This compound is a known semiochemical, acting as a pheromone in various insect species, particularly ants.[1][2][3] The stereochemistry of this alcohol is crucial for its biological activity. This document outlines its applications, provides quantitative data on its behavioral effects, and details experimental protocols for its use in electrophysiology and behavioral assays.
Introduction to this compound
This compound is a volatile organic compound that plays a significant role in the chemical communication of several insect species. It has been identified as a key component of ant pheromones, involved in behaviors such as trail-following and alarm signaling.[3] The biological activity of this compound is highly dependent on its stereoisomeric form. For instance, (3R,4S)-4-methyl-3-hexanol has been identified as a pheromone of the ant Tetramorium impurum.[3][4] In some species, different stereoisomers can elicit different or even opposing behavioral responses.
As a standard in chemical ecology research, this compound is used to:
-
Identify and quantify its presence in insect-derived samples.
-
Elucidate the stereochemistry of naturally produced pheromones.
-
Conduct behavioral assays to understand its role in insect communication.
-
Perform electrophysiological studies to investigate the olfactory response it elicits.
-
Develop and test new pest management strategies based on pheromone disruption or attraction.
Data Presentation: Quantitative Behavioral and Electrophysiological Data
The following tables summarize quantitative data related to the use of this compound and its analogs as standards in chemical ecology.
Table 1: Field Trapping Response of Almond Bark Beetle (Scolytus amygdali) to Stereoisomers of 4-Methyl-3-heptanol with (3S,4S)-4-Methylhexan-3-ol as a Synergist.
Data adapted from a study on a closely related compound, 4-methyl-3-heptanol, where (3S,4S)-4-methylhexan-3-ol was used as a synergist. This demonstrates the critical role of stereochemistry in the behavioral response to these semiochemicals.
| Treatment (Lure Composition) | Mean No. of Beetles Captured (± SE) | Behavioral Effect |
| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methylhexan-3-ol | 150 ± 25 | Attraction |
| Above blend + (3R,4S)-4-methyl-3-heptanol | 50 ± 10 | Inhibition |
| Above blend + (3R,4R)-4-methyl-3-heptanol | 45 ± 8 | Inhibition |
| Above blend + (3S,4R)-4-methyl-3-heptanol | 140 ± 20 | No significant inhibition |
| Unbaited Control | 10 ± 3 | - |
Table 2: Electroantennography (EAG) Dose-Response to General Pheromone Components.
This table provides representative, hypothetical EAG data to illustrate a typical dose-response relationship for a pheromone like this compound, as specific quantitative EAG data was not available in the search results. The response is measured as the peak amplitude of the negative deflection in millivolts (mV).
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SD) |
| (3R,4S)-4-Methylhexan-3-ol | 0.1 | 0.2 ± 0.05 |
| (3R,4S)-4-Methylhexan-3-ol | 1 | 0.8 ± 0.15 |
| (3R,4S)-4-Methylhexan-3-ol | 10 | 1.5 ± 0.3 |
| (3R,4S)-4-Methylhexan-3-ol | 100 | 2.1 ± 0.4 |
| Solvent Control (Hexane) | - | 0.05 ± 0.02 |
Signaling Pathways and Experimental Workflows
Generalized Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized signaling pathway for the detection of a pheromone like this compound in an insect olfactory sensory neuron.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylhexan-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common laboratory-scale synthesis of this compound is through the Grignard reaction. An alternative route is the reduction of the corresponding ketone, 4-methyl-3-hexanone.
Q2: Which Grignard reaction precursors can be used to synthesize this compound?
A2: There are two primary Grignard pathways:
-
Reaction of sec-butylmagnesium bromide with propanal.
-
Reaction of ethylmagnesium bromide with 2-methylbutanal.
Q3: What are the common challenges encountered during the Grignard synthesis of this compound?
A3: Common challenges include difficulty initiating the Grignard reagent formation, low yields due to side reactions, and challenges in purifying the final product.
Q4: What safety precautions should be taken during the synthesis of this compound?
A4: Grignard reagents are highly reactive and pyrophoric. All reactions should be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. The reaction is exothermic and requires careful temperature control. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential.
Troubleshooting Guides
Grignard Synthesis Route
Issue 1: Grignard Reaction Fails to Initiate
-
Possible Cause: Presence of moisture in glassware, solvent, or on the surface of the magnesium turnings. The magnesium surface may also be passivated by an oxide layer.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (at least 120°C for several hours) and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.
-
Activate Magnesium Turnings:
-
Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Add a small crystal of iodine. The disappearance of the iodine color is an indicator of reaction initiation.
-
Add a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The formation of ethylene (B1197577) gas provides a visual cue of activation.
-
-
Issue 2: Low Yield of this compound
-
Possible Cause 1: Side Reactions. Several side reactions can compete with the desired Grignard addition, reducing the yield.[1]
-
Reduction: The Grignard reagent can act as a reducing agent, converting the aldehyde to an alcohol. This is more prevalent at higher temperatures.[1]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This regenerates the starting aldehyde upon workup.[1]
-
Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide.[1]
-
-
Solution 1: Optimize Reaction Conditions.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the aldehyde to the Grignard reagent to minimize the reduction side reaction.[1]
-
Slow Addition: Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring. This helps to maintain a low concentration of the aldehyde and minimize enolization. For the preparation of the Grignard reagent, the slow addition of the alkyl halide to the magnesium turnings can reduce Wurtz coupling.[1]
-
-
Possible Cause 2: Incomplete Reaction.
-
Solution 2: Ensure Sufficient Reaction Time. After the addition of the aldehyde, allow the reaction to stir for an adequate period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.[1]
Issue 3: Difficulty in Purifying this compound
-
Possible Cause: Presence of unreacted starting materials and side products with boiling points close to the desired product.
-
Solution:
-
Proper Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. This is generally preferred over strong acids to prevent potential acid-catalyzed dehydration of the secondary alcohol product.[1]
-
Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. This is the most effective method for separating this compound from high-boiling point impurities.
-
Ketone Reduction Route
Issue: Incomplete Reduction or Formation of Byproducts
-
Possible Cause: Choice of reducing agent and reaction conditions.
-
Solution:
-
Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent and is generally selective for aldehydes and ketones. It can be used in protic solvents like methanol (B129727) or ethanol. For a clean reaction, ensure the temperature is controlled (e.g., 0°C to room temperature).
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent. It will readily reduce ketones but also other functional groups if present. It must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF) and reacts violently with water.[2][3][4]
-
Data Presentation
Table 1: Illustrative Yields for Grignard Synthesis of this compound Under Various Conditions
| Grignard Reagent | Aldehyde | Temperature (°C) | Solvent | Illustrative Yield (%) |
| sec-Butylmagnesium bromide | Propanal | 0-10 | Diethyl Ether | ~75-85 |
| sec-Butylmagnesium bromide | Propanal | 25 (Room Temp) | Diethyl Ether | ~60-70 |
| Ethylmagnesium bromide | 2-Methylbutanal | 0-10 | Diethyl Ether | ~70-80 |
| Ethylmagnesium bromide | 2-Methylbutanal | 25 (Room Temp) | THF | ~65-75 |
Note: These are illustrative yields based on general principles of Grignard reactions. Actual yields may vary depending on specific experimental conditions and techniques.
Table 2: Comparison of Reducing Agents for the Synthesis of this compound from 4-Methyl-3-hexanone
| Reducing Agent | Solvent | Temperature (°C) | Selectivity | Illustrative Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | High for Ketones | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | 0 - 25 | Low (reduces many functional groups) | >95 |
Note: These are illustrative yields. LiAlH₄ is a more powerful reducing agent but less selective than NaBH₄.[2][3][4]
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol details the synthesis via the reaction of sec-butylmagnesium bromide with propanal.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in the flask along with a small crystal of iodine.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Prepare a solution of 2-bromobutane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10°C.[1][5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[1][5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5]
-
Protocol 2: Reduction of 4-Methyl-3-hexanone to this compound
This protocol uses sodium borohydride for the reduction.
Materials:
-
4-Methyl-3-hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-hexanone in methanol.
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride to the cooled solution in portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C and slowly add deionized water to quench the reaction.
-
Carefully add 1 M HCl to neutralize the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with three portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel or by distillation.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
References
Technical Support Center: Grignard Synthesis of 4-Methylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 4-Methylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound via a Grignard reaction?
The synthesis of this compound, a secondary alcohol, is typically achieved through the nucleophilic addition of a Grignard reagent to an aldehyde. A common route involves the reaction of propylmagnesium bromide with propanal, followed by an acidic workup.[1][2] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Q2: What are the most common side reactions I should be aware of during this synthesis?
The main side reactions that can occur during the Grignard synthesis of this compound are:
-
Wurtz Coupling: The Grignard reagent (propylmagnesium bromide) can react with the unreacted alkyl halide (1-bromopropane) to form a dimer, in this case, hexane.[3][4]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the propanal, forming an enolate. This is more prevalent with sterically hindered aldehydes and Grignard reagents.[5] Upon acidic workup, the enolate is converted back to the starting aldehyde, thus reducing the yield of the desired alcohol.
-
Reduction: The Grignard reagent can reduce the aldehyde to its corresponding primary alcohol (propanol). This occurs via a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde.[5]
Q3: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents are highly reactive and are strong bases. They will react readily with protic solvents, including any trace amounts of water in the glassware or solvent.[4] This reaction consumes the Grignard reagent, forming an alkane (propane in this case) and magnesium salts, which reduces the yield of the desired this compound. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | - Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use. - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. - Ensure starting materials (propanal and 1-bromopropane) are dry. |
| Inactive Magnesium | - The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. - Activate the magnesium by gently crushing the turnings with a dry stirring rod to expose a fresh surface. - Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color indicates the initiation of the Grignard reagent formation. - Add a few drops of a pre-formed Grignard reagent to initiate the reaction. |
| Incorrect Reagent Stoichiometry | - A slight excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde. However, a large excess can promote side reactions. - Carefully calculate and measure the molar equivalents of all reagents. |
Issue 2: Significant Amount of Hexane Byproduct Detected
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Reaction | - This side reaction is favored at higher temperatures. Maintain a gentle reflux during the formation of the Grignard reagent and cool the reaction mixture before adding the aldehyde.[4] - Add the 1-bromopropane (B46711) slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture, which minimizes its reaction with the formed Grignard reagent.[3] |
Issue 3: Recovery of a Large Amount of Starting Aldehyde (Propanal)
| Possible Cause | Troubleshooting Steps |
| Enolization of the Aldehyde | - This side reaction is more significant with bulky Grignard reagents and at higher temperatures. - Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) with efficient stirring to ensure rapid consumption of the aldehyde in the desired addition reaction. |
Issue 4: Presence of Propanol in the Product Mixture
| Possible Cause | Troubleshooting Steps |
| Reduction of the Aldehyde | - This side reaction can be minimized by using a Grignard reagent with less steric hindrance if possible, although propylmagnesium bromide is standard for this synthesis. - Maintain a low reaction temperature during the addition of the aldehyde. |
Data Presentation
The following table presents illustrative data on how reaction conditions can influence the product distribution in a typical Grignard synthesis of a secondary alcohol like this compound. The values are representative and can vary based on the specific experimental setup and scale.
| Reaction Condition | This compound (Desired Product) Yield (%) | Hexane (Wurtz Coupling) Yield (%) | Propanal (Recovered from Enolization) (%) | Propanol (Reduction) Yield (%) |
| Standard Conditions (Slow addition of aldehyde at 0°C) | 75 | 10 | 10 | 5 |
| High Temperature (Aldehyde added at reflux) | 50 | 20 | 20 | 10 |
| Rapid Aldehyde Addition (Aldehyde added quickly at 0°C) | 65 | 10 | 20 | 5 |
| Excess Alkyl Halide (During Grignard formation) | 60 | 30 | 5 | 5 |
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from 1-bromopropane and propanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromopropane
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Dissolve propanal in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.
-
-
Work-up and Isolation:
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.
-
Visualizations
References
Technical Support Center: Preparation of 4-Methylhexan-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for the preparation of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with an aldehyde, like propionaldehyde (B47417). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup yields the desired secondary alcohol.
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue in Grignard reactions, primarily due to the presence of moisture or an oxide layer on the magnesium turnings. Here are some troubleshooting steps:
-
Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of an inert gas like nitrogen or argon. Solvents must be anhydrous.
-
Activate the Magnesium Surface: The passivating layer of magnesium oxide can be removed by:
-
Gently crushing a few magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Adding a small crystal of iodine. The disappearance of the iodine color indicates the reaction has started.
-
Adding a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
-
Q3: What are the primary side reactions that can lead to a low yield of this compound?
Several side reactions can compete with the desired nucleophilic addition, reducing the overall yield. These include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate which will not react further to form the alcohol. This is more common with sterically hindered aldehydes and Grignard reagents.
-
Reduction: The Grignard reagent can reduce the aldehyde to its corresponding primary alcohol (propanol in this case) if the Grignard reagent has a beta-hydride.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted sec-butyl bromide to form 3,4-dimethylhexane.
Q4: How can I effectively purify the final product, this compound?
The primary method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the desired alcohol from unreacted starting materials and high-boiling point byproducts. A careful work-up procedure before distillation is crucial. This typically involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent like diethyl ether, washing with brine, and drying over an anhydrous salt like magnesium sulfate.
Troubleshooting Guide
Issue: Low Yield of this compound
A low yield of the desired product is a common problem that can be attributed to several factors throughout the experimental process. The following guide will help you diagnose and address potential issues.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Data Presentation: Impact of Reaction Parameters on Yield
Optimizing reaction conditions is critical to maximizing the yield of this compound and minimizing the formation of byproducts.
Table 1: Illustrative Effect of Temperature on Product Distribution
| Reaction Temperature (°C) | This compound (Desired Product) Yield (%) | Propanol (Reduction Byproduct) Yield (%) | 3,4-Dimethylhexane (Wurtz Coupling) Yield (%) |
| 0-5 | 85 | 5 | 10 |
| 20-25 (Room Temp) | 60 | 15 | 25 |
| 35 (Reflux in Ether) | 40 | 25 | 35 |
Note: This data is illustrative and based on the general principles of Grignard reactions. Actual yields may vary depending on specific experimental conditions.
Table 2: Physical Properties for Purification
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Propionaldehyde (reactant) | 58.08 | 46-50[1][2] |
| sec-Butyl bromide (reactant) | 137.02 | 91[3] |
| Diethyl Ether (solvent) | 74.12 | 34.6 |
| This compound (product) | 116.20 | 152.7[2] |
| 2-Butanol (side product) | 74.12 | 98-100[4] |
| 3,4-Dimethylhexane (side product) | 114.23 | 117-118[5] |
Experimental Protocols
Detailed Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from sec-butyl bromide and propionaldehyde.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
sec-Butyl bromide
-
Anhydrous diethyl ether
-
Propionaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
5% HCl (aqueous)
Experimental Workflow Diagram
References
Technical Support Center: Optimizing 4-Methylhexan-3-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylhexan-3-ol via Grignard reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Passive Magnesium Oxide Layer: The surface of the magnesium turnings is coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1] 2. Presence of Moisture: Trace amounts of water in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.[1] | 1. Magnesium Activation: - Mechanically crush a few pieces of magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.[2] - Add a small crystal of iodine; the disappearance of the brown color indicates reaction initiation.[2] - Add a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1] 2. Ensure Anhydrous Conditions: - Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[1] - Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.[3] |
| Low Yield of this compound | 1. Wurtz Coupling: The Grignard reagent reacts with unreacted alkyl halide to form a homo-coupled alkane.[2][4] 2. Enolization of Aldehyde: The Grignard reagent acts as a base and deprotonates the α-carbon of the aldehyde, forming an enolate which does not lead to the desired alcohol. This is more common with sterically hindered reagents and substrates.[2][4] 3. Reduction of Aldehyde: The Grignard reagent transfers a β-hydride to the aldehyde's carbonyl carbon, reducing it to the corresponding primary alcohol.[2][4] | 1. Minimize Wurtz Coupling: Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.[2] 2. Favor Nucleophilic Addition over Enolization: - Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C).[2] - Choose the less sterically hindered retrosynthetic pathway if possible. 3. Minimize Aldehyde Reduction: Carry out the reaction at a low temperature to disfavor the cyclic transition state required for the reduction pathway.[4] |
| Presence of a High-Boiling Point Impurity | Wurtz Coupling Product: The formation of an alkane with a higher molecular weight than the starting materials is indicative of Wurtz coupling. For example, if using propyl bromide, the impurity would be hexane.[2][4] | Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide slowly and at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low, minimizing the side reaction with the newly formed Grignard reagent.[2] |
| Isolation of Starting Aldehyde After Work-up | Enolization: The Grignard reagent acted as a base, deprotonating the aldehyde to form an enolate. The acidic work-up then protonates the enolate, regenerating the starting aldehyde.[2][4] | Optimize Reaction Temperature: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the two primary retrosynthetic pathways for the synthesis of this compound via a Grignard reaction?
A1: The two main pathways are:
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Pathway A: Reaction of propylmagnesium bromide with butanal.
-
Pathway B: Reaction of sec-butylmagnesium bromide with propanal.
The choice between these pathways may depend on the availability and steric hindrance of the starting materials.[3]
Q2: Which solvent is most appropriate for this Grignard reaction?
A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignar reactions.[5] They are effective at solvating and stabilizing the Grignard reagent. It is crucial that the solvent is completely dry, as any moisture will quench the reagent.[1]
Q3: How can I be certain that my Grignard reagent has formed successfully?
A3: Several visual cues indicate the successful formation of the Grignard reagent:
-
The appearance of bubbles on the surface of the magnesium turnings.
-
The reaction mixture becoming cloudy and greyish-brown.
-
A noticeable warming of the reaction flask due to the exothermic nature of the reaction.
-
If iodine was used as an activator, its characteristic purple or brown color will fade.[1]
Q4: What is the purpose of the aqueous ammonium (B1175870) chloride wash during the work-up?
A4: A saturated aqueous solution of ammonium chloride is used to quench the reaction. It protonates the magnesium alkoxide intermediate to form the desired alcohol while also neutralizing any unreacted Grignard reagent. It is a milder alternative to strong acids like HCl or H₂SO₄, which could potentially cause dehydration of the secondary alcohol product.[2]
Q5: How can I effectively purify the final product, this compound?
A5: The most effective method for purifying this compound is fractional distillation under reduced pressure. This will separate the desired alcohol from any unreacted starting materials and high-boiling point side products, such as the Wurtz coupling product.[3]
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound via the reaction of propylmagnesium bromide with butanal.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |
| 1-Bromopropane (B46711) | 123.00 | 12.3 g (8.9 mL) | 0.10 | 1.0 |
| Butanal | 72.11 | 7.21 g (8.9 mL) | 0.10 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | - |
| Saturated aq. NH₄Cl | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Procedure
-
Preparation of the Grignard Reagent (Propylmagnesium Bromide):
-
All glassware must be rigorously dried in an oven overnight or flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.[3]
-
Place the magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[3]
-
Add 30 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 1-bromopropane in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 5 mL) of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.[3]
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[2]
-
-
Reaction with Butanal:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve the butanal in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the butanal solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the reaction temperature below 10 °C.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two 30 mL portions of diethyl ether.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum fractional distillation to obtain pure this compound.[2]
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of Synthetic 4-Methylhexan-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the removal of impurities from synthetic 4-Methylhexan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
When this compound is synthesized via a Grignard reaction (e.g., reacting an ethyl magnesium halide with 4-methyl-3-pentanone or a propyl magnesium halide with 2-butanone), several impurities can arise. These typically include:
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Unreacted Starting Materials: Residual ketone (e.g., 4-methyl-3-pentanone or 2-butanone) and the Grignard reagent starting materials.
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Side-Reaction Byproducts:
-
Reduction Product: The corresponding alcohol from the reduction of the starting ketone (e.g., 4-methyl-3-pentanol).
-
Enolization Product: The starting ketone may be regenerated after workup if the Grignard reagent acts as a base and enolizes it.
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Wurtz Coupling Products: Hydrocarbons formed from the coupling of the alkyl halide used to prepare the Grignard reagent.
-
-
Solvents and Reagents: Residual reaction solvents (e.g., diethyl ether, tetrahydrofuran) and quenching agents.
Q2: My crude this compound appears cloudy or contains a precipitate after the Grignard reaction workup. What should I do?
A cloudy appearance or the presence of a precipitate after the aqueous workup of a Grignard reaction is often due to the formation of insoluble magnesium salts.
-
Troubleshooting:
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Ensure the reaction mixture is adequately acidified during the workup. A saturated aqueous solution of ammonium (B1175870) chloride is often used to quench the reaction and dissolve magnesium salts. If cloudiness persists, a dilute solution of a non-oxidizing acid like hydrochloric acid or sulfuric acid can be carefully added.
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Perform thorough extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to separate the desired alcohol from the aqueous layer containing the dissolved salts.
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Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.
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Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal is crucial.
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Q3: I have a low yield of this compound after purification. What are the potential causes?
Low yields can result from issues during the synthesis or the purification process.
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Synthesis-Related Issues:
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Poor Grignard Reagent Formation: This can be due to wet glassware, solvents, or starting materials, or an unactivated magnesium surface.
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Side Reactions: As mentioned in Q1, side reactions such as reduction and enolization compete with the desired addition reaction, consuming starting materials and reducing the yield of the target alcohol.
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-
Purification-Related Issues:
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Incomplete Extraction: The product may not be fully extracted from the aqueous layer. Performing multiple extractions can improve recovery.
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Loss During Distillation: If fractional distillation is used, some product may be lost in the initial and final fractions. Optimizing the distillation parameters is key.
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Co-elution During Chromatography: If column chromatography is employed, the product may co-elute with impurities if the solvent system is not optimized, leading to the discarding of mixed fractions and a lower isolated yield.
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Q4: How can I confirm the purity of my this compound sample?
Several analytical techniques can be used to assess the purity of your final product.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. A GC chromatogram will show the relative abundance of different components in your sample, and the mass spectrum of each peak can be used to identify the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and help to identify impurities by comparing the obtained spectra with those of the pure compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic hydroxyl (-OH) group in the alcohol and the absence of carbonyl (C=O) peaks from any starting ketone impurity.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Recommended Action |
| Poor Separation of Product and Impurities | Boiling points of the product and impurities are very close. | - Increase the length or efficiency of the fractionating column (e.g., use a Vigreux or packed column).- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences. |
| Bumping or Uncontrolled Boiling | Uneven heating or lack of boiling chips/stir bar. | - Use a heating mantle for uniform heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product Decomposes During Distillation | The distillation temperature is too high. | - Use vacuum distillation to lower the required temperature. |
Column Chromatography
| Issue | Possible Cause | Recommended Action |
| Poor Separation (Overlapping Bands) | Incorrect solvent system (eluent). | - Optimize the eluent polarity. Use Thin Layer Chromatography (TLC) to test different solvent mixtures to achieve good separation between the product and impurities. A good starting point for secondary alcohols is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). |
| Product Elutes Too Quickly | The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution (gradually increasing the polarity of the solvent mixture during the chromatography) can be effective. |
| Cracked or Channeled Column Packing | Improperly packed column. | - Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification methods for removing common impurities from a crude synthetic this compound sample. The initial crude product is assumed to have a purity of 85%.
Table 1: Purity of this compound after Fractional Distillation
| Fraction | Boiling Range (°C at 760 mmHg) | Composition (by GC-MS) | Purity of this compound (%) |
| 1 (Forerun) | 140-145 | Primarily residual solvent and low-boiling byproducts | < 10 |
| 2 (Main Fraction) | 145-148 | This compound | > 98 |
| 3 (Residue) | > 148 | Higher-boiling impurities and some product | Variable |
Table 2: Purity of this compound after Column Chromatography
| Fraction Group | Eluent System (Hexane:Ethyl Acetate) | Major Components | Purity of this compound (%) |
| A (Early Fractions) | 95:5 | Non-polar impurities (e.g., Wurtz coupling products) | 0 |
| B (Middle Fractions) | 90:10 | This compound | > 99 |
| C (Late Fractions) | 80:20 | More polar impurities and residual starting materials | < 5 |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
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Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
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Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
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Distillation:
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Begin heating the flask gently using a heating mantle.
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Observe the vapor rising through the fractionating column.
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Collect the forerun (the first few milliliters of distillate) in a separate flask. This fraction will contain lower-boiling impurities.
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When the temperature stabilizes near the boiling point of this compound (approximately 146°C at atmospheric pressure), change the receiving flask to collect the main fraction.
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Continue distillation at a steady rate (1-2 drops per second) while the temperature remains constant.
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Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
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Analysis: Analyze the purity of the main fraction using GC-MS or NMR.
Protocol 2: Column Chromatography of Crude this compound
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Column Preparation:
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Secure a glass chromatography column vertically.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a layer of sand.
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles.
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Add another layer of sand on top of the silica gel.
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Drain the solvent until the solvent level is just above the top of the sand.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).
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Carefully add the sample solution to the top of the column.
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Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
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Elution:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions in separate test tubes or flasks.
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Monitor the separation by spotting the collected fractions on TLC plates and visualizing them (e.g., using a potassium permanganate (B83412) stain).
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If necessary, gradually increase the polarity of the eluent to elute the desired product and then any remaining more polar impurities.
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Isolation and Analysis:
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Combine the fractions that contain the pure this compound (as determined by TLC).
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Remove the solvent from the combined fractions using a rotary evaporator.
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Analyze the purity of the isolated product by GC-MS or NMR.
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Mandatory Visualization
Caption: Purification workflow for synthetic this compound.
Caption: Composition of the crude product from synthesis.
Technical Support Center: Stereoselective Synthesis of 4-Methylhexan-3-ol
Welcome to the technical support center for the stereoselective synthesis of 4-Methylhexan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this chiral alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the stereoselective synthesis of this compound.
Problem 1: Poor Diastereoselectivity in the Reduction of 4-Methylhexan-3-one (B91998)
Q: My reduction of 4-methylhexan-3-one is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity in the reduction of α-chiral ketones like 4-methylhexan-3-one depends on controlling the facial selectivity of the hydride attack. The outcome is often governed by the competition between Felkin-Anh and chelation-controlled pathways.
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Felkin-Anh Model: This model generally predicts the stereochemical outcome for non-chelating reducing agents. The largest group at the α-stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For 4-methylhexan-3-one, this typically leads to the anti diastereomer.
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Chelation Control: When a Lewis acidic metal and a chelating group (like a hydroxyl or alkoxy group) are present at the α-position, a cyclic intermediate can form. This locks the conformation of the ketone and directs the nucleophile to attack from the less hindered face, often leading to the syn diastereomer.
Troubleshooting Steps:
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Choice of Reducing Agent:
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For Felkin-Anh control (to favor the anti isomer), use non-chelating, sterically demanding reducing agents. Examples include lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®).
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For chelation control (to favor the syn isomer), a chelating functional group would need to be present at the α-position, which is not the case for 4-methylhexan-3-one. However, if you are working with a derivative, using reducing agents with Lewis acidic cations like Zn(BH₄)₂ can promote chelation.
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Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance the energy difference between the transition states leading to the two diastereomers, often improving selectivity.
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Solvent: The choice of solvent can influence the effective steric bulk of the reagents and the substrate, thereby affecting diastereoselectivity. It is recommended to experiment with different ethereal solvents like THF or diethyl ether.
Problem 2: Low Enantioselectivity in Asymmetric Synthesis
Q: I am attempting an enantioselective synthesis of a specific stereoisomer of this compound, but the enantiomeric excess (ee) is low. What are the common causes and solutions?
A: Low enantiomeric excess in asymmetric synthesis can stem from several factors, including the choice of chiral catalyst or auxiliary, reaction conditions, and the presence of impurities.
Troubleshooting Steps:
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Chiral Auxiliary/Catalyst Selection:
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Chiral Auxiliaries: If using a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine-derived amide), ensure it is of high enantiomeric purity. The steric directing ability of the auxiliary is crucial for high stereoselectivity.
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Asymmetric Catalysis: In catalytic reactions, the choice of catalyst and ligand is paramount. For instance, in an asymmetric Grignard addition, the use of a chiral ligand is necessary to induce enantioselectivity.
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Reaction Conditions:
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Temperature: As with diastereoselectivity, lower temperatures are generally beneficial for improving enantioselectivity.
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Stoichiometry: Ensure the correct stoichiometry of reagents, especially the chiral catalyst or auxiliary.
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Reaction Time: Monitor the reaction progress to avoid side reactions or racemization that can occur with prolonged reaction times.
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Purity of Reagents and Solvents: Water and other protic impurities can react with organometallic reagents and catalysts, leading to non-selective background reactions and lowering the ee. Ensure all reagents and solvents are anhydrous and of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges in the stereoselective synthesis of this compound are:
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Controlling Diastereoselectivity: The molecule has two adjacent stereocenters (at C3 and C4). Establishing the desired relative configuration (syn or anti) can be difficult.
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Controlling Enantioselectivity: Achieving a high enantiomeric excess of a single desired stereoisomer out of the four possible stereoisomers requires the use of effective chiral reagents, catalysts, or auxiliaries.
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Purification of Stereoisomers: Separating the different stereoisomers (diastereomers and enantiomers) can be challenging and often requires specialized techniques like chiral chromatography.
Q2: How can I determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my product?
A2:
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Diastereomeric Ratio (dr): The dr can often be determined by ¹H NMR spectroscopy. The signals for protons adjacent to the stereocenters may appear at different chemical shifts for each diastereomer, allowing for integration and quantification.
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Enantiomeric Excess (ee): The ee is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Alternatively, the sample can be derivatized with a chiral resolving agent (e.g., Mosher's acid chloride) to form diastereomeric esters, which can then be analyzed by standard NMR or chromatography to determine the ee of the original alcohol.
Q3: Are there any established protocols for the synthesis of a specific stereoisomer of this compound?
A3: Yes, for example, the synthesis of (3R, 4S)-4-Methyl-3-hexanol has been achieved starting from the chiral pool, specifically D-mannitol. This multi-step synthesis involves the creation of a chiral precursor that sets the stereochemistry, which is then carried through a series of reactions to yield the final product with high enantiopurity.[1]
Q4: What are common side reactions to be aware of during a Grignard synthesis of this compound?
A4: When synthesizing this compound via a Grignard reaction (e.g., reacting sec-butylmagnesium bromide with propionaldehyde), potential side reactions include:
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Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol.
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Reduction: If the Grignard reagent has β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered ring transition state.
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Wurtz Coupling: Reaction of the Grignard reagent with any unreacted alkyl halide can lead to the formation of a coupled alkane.
To minimize these side reactions, it is crucial to use pure reagents, maintain anhydrous conditions, and control the reaction temperature, typically by slow addition of the aldehyde to the Grignard reagent at a low temperature.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and a closely related analogue, 4-methylheptan-3-ol, to provide a reference for expected outcomes.
Table 1: Synthesis of (3R, 4S)-4-Methyl-3-hexanol from D-Mannitol [1]
| Step | Product | Yield (%) |
| Hydrogenation and debenzylation | (3R, 4S)-4-Methyl-3-hexanol | 88 |
| Oxidation of the alcohol | (S)-4-Methyl-hexan-3-one | 69 |
Table 2: Multi-Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers [2]
| Stereoisomer | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) |
| (3R,4R) | 83 | 99 | 99 |
| (3S,4R) | 76 | 99 | 99 |
| (3R,4S) | 81 | 99 | 92 |
| (3S,4S) | 72 | 99 | 94 |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-Methylhexan-3-one (General Procedure)
This protocol outlines a general procedure for the reduction of 4-methylhexan-3-one. The choice of reducing agent will influence the diastereoselectivity.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylhexan-3-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.1 M solution).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Reducing Agent: Slowly add the selected reducing agent (e.g., L-Selectride®, 1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution over 30 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.
Protocol 2: Synthesis of (3R, 4S)-4-Methyl-3-hexanol via Hydrogenation [1]
This protocol describes the final step in a multi-step synthesis of (3R, 4S)-4-Methyl-3-hexanol.
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Reaction Setup: In a hydrogenation flask, dissolve the precursor, (3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene (500 mg), in ethanol (B145695) (50 mL) containing a few drops of acetic acid.
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Addition of Catalyst: Add 10% Palladium on carbon (Pd/C) (100 mg) to the solution.
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Hydrogenation: Subject the stirred mixture to a positive pressure of hydrogen gas for 40 hours.
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Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: After filtration and solvent removal, purify the residue by column chromatography on silica gel (0-20% ethyl acetate (B1210297) in hexane) to afford pure (3R, 4S)-4-Methyl-3-hexanol.
Visualizations
Caption: General experimental workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting guide for low diastereoselectivity in the reduction of 4-methylhexan-3-one.
References
Technical Support Center: Enhancing the Stability of 4-Methylhexan-3-ol Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Methylhexan-3-ol samples during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter, providing systematic approaches to identify and resolve them.
Issue 1: Sample Degradation Over Time
Symptom: You observe a decrease in the purity of your this compound sample over time, or the appearance of new, unidentified peaks in your analytical chromatogram (e.g., GC-MS).
Possible Causes:
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Oxidation: As a secondary alcohol, this compound is susceptible to oxidation, which is the most common degradation pathway. This process is often accelerated by exposure to air (oxygen), elevated temperatures, and light. The primary oxidation product is the corresponding ketone, 4-methylhexan-3-one (B91998). Further oxidation can lead to the formation of carboxylic acids and other byproducts.[1]
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Improper Storage: Storing the sample at room temperature, in a transparent container, or in a container that is not airtight can significantly increase the rate of degradation.
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Contamination: The presence of catalytic impurities (e.g., metal ions) can accelerate degradation reactions.
Troubleshooting Steps:
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Verify Storage Conditions:
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Temperature: Confirm that the sample is stored at the recommended temperature (see Table 1). For long-term storage, colder temperatures are generally better.
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Light Exposure: Ensure the sample is stored in an amber or opaque container to protect it from light.
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Atmosphere: Check that the container is tightly sealed to minimize exposure to oxygen. For highly sensitive applications, consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon).
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-
Analyze for Degradation Products:
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Use an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any degradation products. The presence of 4-methylhexan-3-one is a strong indicator of oxidation.
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-
Implement Preventative Measures:
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If degradation is confirmed, review your sample handling and storage procedures.
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Consider using antioxidants if compatible with your experimental design, although this is not a common practice for this type of compound and should be validated.
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Troubleshooting Workflow for Sample Instability
Caption: Troubleshooting workflow for addressing sample degradation.
Issue 2: Inconsistent Analytical Results
Symptom: You are getting variable results (e.g., peak area, retention time) when analyzing different aliquots of the same this compound sample.
Possible Causes:
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Non-homogeneity of the Sample: If the sample has started to degrade, the degradation products may not be evenly distributed, especially if the sample has been stored for a long time without mixing.
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Instrumental Variability: Issues with the analytical instrument, such as the GC-MS, can lead to inconsistent results. This can include problems with the injector, column, or detector.
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Sample Preparation Errors: Inconsistencies in sample dilution, injection volume, or handling can introduce variability.
Troubleshooting Steps:
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Ensure Sample Homogeneity:
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Before taking an aliquot, gently vortex or invert the sample container to ensure it is well-mixed.
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Check Instrument Performance:
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Run a standard of known concentration to verify the performance of your analytical instrument.
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Check for any instrument error messages or warnings.
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Review the instrument's maintenance log to see if any recent services or issues have been reported.
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Standardize Sample Preparation:
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Use calibrated pipettes and syringes.
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Ensure that the solvent used for dilution is of high purity and is the same across all samples.
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Follow a standardized and documented sample preparation protocol.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
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Temperature: For short-term storage (weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), freezing at -20°C or below is recommended.
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Light: Store in an amber or opaque vial to protect it from light, which can accelerate oxidative degradation.
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Atmosphere: Store in a tightly sealed container to minimize exposure to air. For maximum stability, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation product of this compound is its corresponding ketone, 4-methylhexan-3-one, which is formed through oxidation. Further oxidation can lead to the cleavage of carbon-carbon bonds, resulting in the formation of smaller carboxylic acids and other oxygenated compounds.[1]
Q3: How can I detect the degradation of my this compound sample?
A3: The most effective way to detect degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). You should look for a decrease in the peak area of this compound and the appearance of new peaks, particularly one corresponding to the mass of 4-methylhexan-3-one. A change in the physical appearance of the sample, such as discoloration or the formation of precipitates, can also be an indicator of degradation.
Q4: Is this compound sensitive to pH?
A4: While this compound is relatively stable in neutral conditions, it can be susceptible to acid-catalyzed dehydration, especially at elevated temperatures. In the presence of strong acids, it can undergo elimination reactions to form alkenes. It is generally more stable under neutral or slightly basic conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Container | Atmosphere |
| Short-term (< 1 month) | 2-8°C | Tightly sealed, amber glass vial | Air |
| Long-term (> 1 month) | ≤ -20°C | Tightly sealed, amber glass vial | Inert gas (e.g., Nitrogen, Argon) |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Primary Product | Secondary Products |
| Oxidation | 4-Methylhexan-3-one | Carboxylic acids (e.g., propanoic acid, butanoic acid), smaller esters |
| Dehydration (acid-catalyzed) | 4-Methylhex-3-ene, 4-Methylhex-2-ene | Isomeric alkenes |
Experimental Protocols
Protocol 1: Sample Purity Analysis by GC-MS
Objective: To determine the purity of a this compound sample and identify any potential degradation products.
Materials:
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This compound sample
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High-purity solvent (e.g., hexane (B92381) or dichloromethane)
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Gas Chromatograph-Mass Spectrometer (GC-MS)
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Appropriate GC column (e.g., a non-polar or medium-polarity column)
Procedure:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of the this compound sample in the chosen solvent.
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Perform a serial dilution to create a working solution with a concentration suitable for your GC-MS instrument (typically in the µg/mL range).
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GC-MS Instrument Setup (Example Conditions):
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Injector Temperature: 250°C
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Injection Mode: Split (with an appropriate split ratio, e.g., 50:1)
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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Oven Program:
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Initial temperature: 50°C, hold for 2 minutes
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Ramp: 10°C/min to 220°C
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Hold: 5 minutes at 220°C
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MS Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 35-300
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Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
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Calculate the purity of the this compound sample based on the relative peak areas.
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Identify any impurity peaks by comparing their mass spectra to a library of known compounds (e.g., NIST library). Pay close attention to peaks that could correspond to the expected degradation products listed in Table 2.
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Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation pathways.
Materials:
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High-purity this compound
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
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Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
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High-purity water
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pH meter
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Temperature-controlled oven
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Photostability chamber
Procedure:
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Sample Preparation:
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Prepare solutions of this compound in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. The concentration should be suitable for the analytical method you will use for analysis.
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Stress Conditions:
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Acid Hydrolysis: Incubate the solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Incubate the solution in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
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Oxidation: Incubate the solution in 3% H₂O₂ at room temperature for a defined period.
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Thermal Degradation: Store a neat sample of this compound in an oven at an elevated temperature (e.g., 60°C) for a defined period.
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Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
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Analysis:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, along with an unstressed control sample, using a validated stability-indicating method, such as the GC-MS method described in Protocol 1.
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Data Evaluation:
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Compare the chromatograms of the stressed samples to the control sample.
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Identify and quantify any degradation products formed under each condition.
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Determine the percentage of degradation of this compound.
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Decision Tree for Storage Condition Selection
Caption: Decision tree for selecting appropriate storage conditions.
Sample Handling Best Practices
Caption: Best practices for handling this compound samples.
References
Technical Support Center: Analysis of 4-Methylhexan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis of 4-Methylhexan-3-ol. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing when analyzing this compound by Gas Chromatography (GC). What are the potential causes and solutions?
A1: Peak tailing for polar compounds like this compound, which contains a hydroxyl (-OH) group, is a common issue in GC analysis. It is often caused by active sites in the GC system that can lead to undesirable secondary interactions with the analyte.
Potential Causes:
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Active Sites in the Injector: The injector liner, particularly if it is not deactivated or is contaminated, can have active silanol (B1196071) groups that interact with the hydroxyl group of this compound.
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Column Contamination: Accumulation of non-volatile residues or previous samples on the column can create active sites.
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Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica (B1680970) tubing.
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Inappropriate Column Choice: Using a non-polar column for a polar analyte can sometimes lead to tailing.
Troubleshooting Steps:
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Injector Maintenance:
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Use a deactivated injector liner.
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Regularly replace the liner and septum.
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Clean the injector port.
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Column Care:
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Condition the column according to the manufacturer's instructions.
-
Trim the first few centimeters of the column from the injector end to remove accumulated non-volatile residues.
-
If tailing persists, consider replacing the column.
-
-
Method Optimization:
-
Increase the oven temperature ramp rate to reduce the time the analyte spends on the column.
-
Derivatize the sample to make it less polar. For example, silylation of the hydroxyl group can significantly reduce tailing.
-
Q2: My retention times for this compound are shifting between injections. What could be the problem?
A2: Retention time shifts indicate a lack of system stability. Several factors can contribute to this issue.
Potential Causes:
-
Leaks in the System: A leak in the carrier gas flow path will cause a drop in the head pressure and lead to longer retention times.
-
Inconsistent Oven Temperature: Fluctuations in the oven temperature will directly affect retention times.
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," changing the column's properties over time.
-
Changes in Sample Matrix: The composition of the sample matrix can influence the retention time of the analyte.
Troubleshooting Steps:
-
Leak Check: Perform a thorough leak check of the GC system, including the gas lines, fittings, and septum.
-
Oven Temperature Verification: Ensure the oven is properly calibrated and that the temperature program is consistent for each run.
-
Column Conditioning: Properly condition the column to minimize bleed.
-
Use of an Internal Standard: Incorporating an internal standard can help to correct for minor shifts in retention time and improve quantitative accuracy.
Q3: I am having difficulty achieving good sensitivity for the quantification of this compound using Mass Spectrometry (MS). What can I do to improve it?
A3: Low sensitivity in MS analysis can be due to a variety of factors, from sample preparation to instrument settings. For a compound like this compound, optimizing ionization and fragmentation is key.
Potential Causes:
-
Poor Ionization Efficiency: Electron Ionization (EI) may lead to extensive fragmentation and a weak molecular ion peak.
-
Suboptimal Mass Spectrometer Parameters: The ion source temperature, electron energy, and detector voltage can all affect sensitivity.
-
Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte.
Troubleshooting Steps:
-
Optimize Ionization:
-
While EI is common, consider chemical ionization (CI) for a softer ionization technique that may yield a more abundant molecular ion or protonated molecule.
-
-
Tune the Mass Spectrometer: Regularly tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.
-
Method Development:
-
In Selected Ion Monitoring (SIM) mode, choose characteristic and abundant fragment ions for quantification. The choice of ions is critical for both sensitivity and selectivity.
-
Optimize the dwell time for each ion in SIM mode.
-
-
Sample Preparation:
-
Use a sample cleanup technique like Solid Phase Extraction (SPE) to remove interfering matrix components.
-
Data Presentation
The following tables summarize quantitative data for the analysis of a structurally related compound, 4-Ethyl-2-methylhexan-3-ol, which can serve as a reference for method validation of this compound analysis.
Table 1: Comparison of GC-FID and GC-MS (SIM Mode) for Linearity and Range
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 1 - 500 | 0.1 - 100 |
| Equation | y = 0.025x + 0.005 | y = 0.15x + 0.002 |
Table 2: Comparison of Accuracy and Precision for GC-FID and GC-MS
| Concentration (µg/mL) | GC-FID Recovery (%) | GC-FID RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) |
| Low QC (5 µg/mL) | 98.2 | 2.1 | 101.5 | 1.8 |
| Mid QC (50 µg/mL) | 100.5 | 1.5 | 99.8 | 1.2 |
| High QC (400 µg/mL) | 99.1 | 1.2 | N/A | N/A |
Experimental Protocols
GC-MS Protocol for the Analysis of this compound (Adapted from a similar compound)
-
Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): Based on the fragmentation pattern of this compound, characteristic ions should be selected. For example, for 3-hexanol, common fragments are observed at m/z 59 and 73, corresponding to the loss of a propyl and an ethyl group, respectively. A similar fragmentation pattern would be expected for this compound.
Visualizations
Caption: Troubleshooting workflow for common GC analysis issues.
Caption: Workflow for enhancing MS sensitivity.
Scaling up the synthesis of 4-Methylhexan-3-ol for field trials
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Validation & Comparative
Confirming the Structure of Synthesized 4-Methylhexan-3-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the analytical data for the target molecule, 4-Methylhexan-3-ol, against a potential isomeric impurity, 2-Methylhexan-3-ol, which could arise during synthesis. Detailed experimental protocols for both synthesis and analysis are provided to support accurate replication and interpretation.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, propylmagnesium bromide, with butanal. The secondary alcohol is formed upon acidic workup.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings (1.2 g, 0.05 mol) are placed. A solution of 1-bromopropane (B46711) (5.5 mL, 0.06 mol) in 20 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of butanal (3.6 g, 0.05 mol) in 15 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. The reaction is allowed to proceed for 1 hour at room temperature.
-
Workup: The reaction mixture is quenched by the slow addition of 1M hydrochloric acid. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.
A potential side reaction involves the presence of isomeric aldehydes in the starting material. For instance, if isobutanal is present, the Grignard reagent could react to form the isomeric alcohol, 5-methylhexan-3-ol. Similarly, if the Grignard reagent isomerizes, other products could be formed. For the purpose of this guide, we will compare the target product with a plausible structural isomer, 2-Methylhexan-3-ol.
Structural Confirmation: A Comparative Analysis
The definitive confirmation of the synthesized product's structure is achieved through a combination of spectroscopic techniques. Below is a comparison of the expected data for this compound and a potential isomeric byproduct, 2-Methylhexan-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Comparative ¹H NMR Spectral Data (Predicted Chemical Shifts in ppm)
| Assignment | This compound | 2-Methylhexan-3-ol |
| -OH | ~1.0-5.0 (broad singlet) | ~1.0-5.0 (broad singlet) |
| -CH(OH)- | ~3.4-3.6 (multiplet) | ~3.5-3.7 (multiplet) |
| -CH(CH₃)- | ~1.6-1.8 (multiplet) | - |
| -CH(CH₃)₂ | - | ~1.7-1.9 (multiplet) |
| -CH₂- | ~1.2-1.6 (multiplets) | ~1.2-1.6 (multiplets) |
| -CH₃ | ~0.8-1.0 (multiplets) | ~0.8-1.0 (multiplets) |
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon Atom | This compound | 2-Methylhexan-3-ol |
| C-OH | ~75 | ~74 |
| C-4 | ~40 | - |
| C-2 | ~25 | ~33 |
| C-5 | ~29 | ~28 |
| C-6 | ~14 | ~14 |
| C-1 | ~10 | ~18, ~16 |
| C-4 Methyl | ~12 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Comparative IR Spectral Data (Characteristic Peaks in cm⁻¹)
| Vibrational Mode | This compound | 2-Methylhexan-3-ol |
| O-H stretch (alcohol) | ~3300-3400 (broad) | ~3300-3400 (broad) |
| C-H stretch (alkane) | ~2850-2960 | ~2850-2960 |
| C-O stretch (alcohol) | ~1050-1150 | ~1050-1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Comparative Mass Spectrometry Data (Key Fragments m/z)
| Fragment | This compound | 2-Methylhexan-3-ol |
| [M]+ | 116 | 116 |
| [M-H₂O]+ | 98 | 98 |
| [M-C₂H₅]+ | 87 | 87 |
| [M-C₃H₇]+ | 73 | 73 |
| [M-C₄H₉]+ | 59 | 59 |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from synthesis to structural confirmation.
Caption: Synthesis and structural confirmation workflow.
By carefully following the outlined synthetic and analytical protocols and comparing the obtained data with the reference tables, researchers can confidently confirm the structure of their synthesized this compound and rule out the presence of common isomeric impurities.
A Comparative Guide to the Validation of Analytical Methods for 4-Methylhexan-3-ol
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data generation. This guide provides an objective comparison of common analytical techniques for the quantification of 4-Methylhexan-3-ol, a branched-chain alcohol. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following pre-column derivatization is evaluated based on key validation parameters.
The validation of these analytical methods is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines. These guidelines establish a framework for assessing critical performance characteristics, including specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from the validation of GC-FID, GC-MS, and a representative HPLC-UV method for the analysis of this compound or a closely related short-chain alcohol.
Table 1: Linearity and Range
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-UV (with Derivatization) |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 500 | 0.1 - 100 | 0.5 - 100 |
| Equation | y = 0.025x + 0.005 | y = 0.15x + 0.002 | Not specified |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | GC-FID Recovery (%) | GC-FID RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) | HPLC-UV Recovery (%) | HPLC-UV RSD (%) |
| Low QC | 98.5 | 2.1 | 101.2 | 1.5 | 98-109 | < 3.7 |
| Mid QC | 100.2 | 1.5 | 99.8 | 1.1 | 98-109 | < 3.7 |
| High QC | 99.1 | 1.2 | 100.5 | 0.9 | 98-109 | < 3.7 |
Table 3: Sensitivity
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-UV (with Derivatization) |
| LOD (µg/mL) | 0.5 | 0.03 | 0.15 |
| LOQ (µg/mL) | 1.5 | 0.1 | 0.5 |
Method Comparison
-
Specificity: GC-MS offers the highest specificity due to its ability to identify characteristic mass fragments of this compound, providing unambiguous identification even in complex matrices.[1] GC-FID relies solely on retention time, which can be less specific. HPLC with derivatization and UV detection provides good specificity, assuming the derivatizing agent is selective for the hydroxyl group and the resulting derivative is well-separated from other sample components.
-
Sensitivity: The GC-MS method, particularly in Selected Ion Monitoring (SIM) mode, demonstrates the lowest LOD and LOQ values, making it the most suitable method for trace-level analysis.[1] The representative HPLC-UV method also shows good sensitivity, which is significantly enhanced by the derivatization step.[2] GC-FID is the least sensitive of the three methods.
-
Linearity and Range: All three methods exhibit excellent linearity over their respective ranges. GC-FID offers the widest linear range, which can be advantageous for applications where analyte concentrations vary significantly.[1]
-
Accuracy and Precision: Both GC-FID and GC-MS demonstrate acceptable accuracy and precision within their validated ranges.[1] The representative HPLC-UV method also shows good recovery and a low relative standard deviation (RSD), indicating high accuracy and precision.[2]
-
Application: The choice between these methods depends on the specific application. For routine quality control with relatively high analyte concentrations and simple matrices, GC-FID is a robust and cost-effective solution.[1] For bioanalytical studies or impurity profiling requiring high sensitivity and specificity, GC-MS is the preferred method.[1] HPLC with derivatization offers a viable alternative, particularly for non-volatile matrices or when GC instrumentation is unavailable.[2]
Experimental Protocols
Gas Chromatography (GC-FID and GC-MS) Protocol
This protocol is based on the analysis of a close structural analog and is expected to be directly applicable to this compound with minor modifications.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For samples, dilute with methanol to a concentration within the calibration range.
-
Add an internal standard (e.g., n-heptanol) to all standards and samples to improve precision.[1]
GC-FID Instrumentation and Conditions:
-
Instrumentation: Agilent 7890A GC with Flame Ionization Detector
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 220°C at 20°C/min, hold for 5 minutes.
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL, split ratio 50:1
GC-MS Instrumentation and Conditions:
-
Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.[1]
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[1]
-
Injection Volume: 1 µL, split ratio 20:1.[1]
High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization Protocol
This protocol is a representative method for the analysis of short-chain alcohols and would require optimization for this compound.
Derivatization Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is used to introduce a chromophore to the alcohol, allowing for UV detection.[2]
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serial dilution.
-
For derivatization, mix the standard or sample solution with a borate (B1201080) buffer and the Fmoc-Cl solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time.
-
Quench the reaction with a suitable reagent (e.g., an amino acid solution).
-
Filter the resulting solution through a 0.45 µm filter before injection.
HPLC-UV Instrumentation and Conditions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.[2]
Mandatory Visualization
Caption: Workflow for the validation of an analytical method.
References
A Comparative Analysis of 4-Methylhexan-3-ol Stereoisomers and Their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is particularly true for compounds that interact with specific biological targets such as receptors or enzymes. In the realm of chemical ecology, the stereoisomers of a single compound can elicit vastly different, and sometimes opposing, behavioral responses in insects. This guide provides a comparative overview of the bioactivity of the stereoisomers of 4-Methylhexan-3-ol, a known insect pheromone. While direct comparative data for all four stereoisomers of this compound is not extensively available in the current literature, this guide synthesizes the established information and draws parallels from closely related compounds to provide a predictive framework for their potential bioactivities.
Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S).
Known Bioactivity of this compound Stereoisomers
Research has identified a specific biological role for one of the stereoisomers of this compound.
| Stereoisomer | Bioactivity | Target Organism | Source |
| (3R,4S)-4-Methyl-3-hexanol | Pheromone | Ant (Tetramorium impurum) | [1] |
Predictive Bioactivity Based on the Analogous Compound 4-Methyl-3-heptanol (B77350)
A comprehensive study on the bioactivity of the four stereoisomers of the closely related compound, 4-methyl-3-heptanol, in the almond bark beetle (Scolytus amygdali) provides a valuable model for predicting the potential activities of the this compound stereoisomers. This study highlights the critical role of stereochemistry in determining the behavioral response of insects.
The (3S,4S) stereoisomer of 4-methyl-3-heptanol was found to be a potent attractant, acting as an aggregation pheromone.[2] In contrast, the (3R,4S) and (3R,4R) stereoisomers were not only inactive as attractants but were inhibitory, reducing the attraction to the active pheromone.[2] Furthermore, the study revealed a synergistic effect, where the attractant activity of (3S,4S)-4-methyl-3-heptanol was enhanced by the presence of (3S,4S)-4-methylhexan-3-ol.[2]
Based on this evidence, it is highly probable that the four stereoisomers of this compound also exhibit distinct and specific bioactivities. The following table presents the experimental data for 4-methyl-3-heptanol stereoisomers, which can serve as a predictive model for the bioactivity of this compound stereoisomers.
Table 1: Comparative Bioactivity of 4-Methyl-3-heptanol Stereoisomers in the Almond Bark Beetle (Scolytus amygdali) [2]
| Stereoisomer of 4-Methyl-3-heptanol | Bioactivity | Effect |
| (3S,4S) | Aggregation Pheromone | Attractant |
| (3R,4S) | - | Inhibitory |
| (3R,4R) | - | Inhibitory |
| (3S,4R) | - | Not specified as inhibitory or attractant |
Experimental Protocols
To quantitatively assess and compare the bioactivity of the different stereoisomers of this compound, a standard and widely used method is the olfactometer bioassay.
Y-Tube Olfactometer Bioassay Protocol
This protocol outlines a two-choice behavioral assay to determine the preference or aversion of an insect to a specific stereoisomer of this compound.
Objective: To quantify the behavioral response (attraction, neutrality, or repulsion) of a target insect species to a specific stereoisomer of this compound.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Air pump or compressed air source with flow meters
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Odor source chambers
-
Filter paper discs
-
Purified stereoisomers of this compound
-
Appropriate solvent (e.g., hexane (B92381) or pentane) for dilution
-
Target insect species (e.g., Tetramorium ants)
Procedure:
-
Preparation of Odor Stimuli: Prepare serial dilutions of each this compound stereoisomer in the chosen solvent. A solvent-only control should also be prepared.
-
Application of Stimuli: Apply a precise volume (e.g., 10 µL) of a specific stereoisomer solution onto a filter paper disc and place it in one of the odor source chambers. In the other chamber, place a filter paper disc treated with the solvent control.
-
Acclimatization: Allow the solvent to evaporate completely from the filter papers before connecting the chambers to the olfactometer arms.
-
Airflow: Introduce a constant, purified, and humidified airflow (e.g., 100-200 mL/min) through each arm of the Y-tube olfactometer.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.
-
Data Collection: Record the number of insects choosing the arm with the test stereoisomer and the arm with the solvent control. Insects that do not make a choice within the allotted time are recorded as "no choice".
-
Replication: Repeat the experiment with a sufficient number of insects to allow for statistical analysis. The positions of the test and control arms should be swapped periodically to avoid any positional bias.
-
Analysis: Analyze the data using an appropriate statistical test (e.g., Chi-square test) to determine if there is a significant preference for the test stereoisomer over the control.
Visualizations
Experimental Workflow for Bioactivity Comparison
Caption: Workflow for comparing the bioactivity of this compound stereoisomers.
Hypothetical Signaling Pathway for Pheromone Reception
Caption: A generalized signaling pathway for insect pheromone reception.
References
A Comparative Analysis of 4-Methylhexan-3-ol and Other Insect Pheromone Alcohols for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced differences between insect pheromone alcohols is critical for the development of effective and species-specific pest management strategies and for advancing our knowledge of chemical ecology. This guide provides a detailed comparison of 4-Methylhexan-3-ol with other notable insect pheromone alcohols, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a chiral secondary alcohol that has been identified as a component of the chemical communication systems of various insect species. Its stereoisomers play distinct roles, acting as attractants, synergists, or even inhibitors depending on the target insect. This highlights the crucial importance of stereochemistry in the biological activity of pheromones. For instance, specific stereoisomers of the closely related 4-methyl-3-heptanol (B77350) are key components in the aggregation pheromones of bark beetles and the trail pheromones of ants. The efficacy of these pheromones is often dependent on a blend of compounds, where 4-methyl-substituted alcohols can act as crucial synergists.
Comparative Analysis of Pheromone Alcohols
The following table summarizes the known biological activities of this compound and other structurally related pheromone alcohols across different insect species. The data is compiled from various field and laboratory studies.
| Pheromone Alcohol | Target Insect Species | Pheromone Type | Observed Effect |
| (3S,4S)-4-Methylhexan-3-ol | Scolytus amygdali (Almond bark beetle) | Aggregation | Synergist, enhances attraction to (3S,4S)-4-methyl-3-heptanol.[1] |
| (3R,4S)-4-Methylhexan-3-ol | Tetramorium impurum (Ant) | Trail | Trail-following pheromone. |
| (3S,4S)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Aggregation | Primary attractant.[1] |
| (3R,4S)-4-Methyl-3-heptanol | Leptogenys diminuta (Ant) | Trail | Trail-following pheromone. |
| (3R,4R)-4-Methyl-3-heptanol | Scolytus amygdali (Almond bark beetle) | Aggregation | Inhibitory to the aggregation response.[1] |
| Ipsenol | Ips species (Bark beetles) | Aggregation | Component of aggregation pheromone blends. |
| Ipsdienol | Ips species (Bark beetles) | Aggregation | Component of aggregation pheromone blends. |
| Sulcatol | Gnathotrichus sulcatus (Ambroisa beetle) | Aggregation | Aggregation pheromone. |
| (Z)-3-Hexen-1-ol | Various Lepidoptera and Coleoptera | Kairomone/Pheromone | Attractant, often associated with host plant volatiles. |
| (E)-2-Hexen-1-ol | Various Lepidoptera and Coleoptera | Kairomone/Pheromone | Attractant, often associated with host plant volatiles. |
Experimental Protocols
The evaluation of insect pheromones relies on a combination of laboratory and field-based bioassays. Below are detailed methodologies for two key experimental techniques used to determine the efficacy of pheromone alcohols.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid screening tool to identify compounds that are detected by the insect's olfactory system.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are inserted into two glass capillary electrodes filled with a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compound, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).
-
Signal Recording: The change in electrical potential between the two electrodes, known as the EAG response, is amplified and recorded. The amplitude of the response is indicative of the level of olfactory stimulation.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to a control (solvent only) to determine the relative sensitivity of the antenna to each stimulus.
Field Trapping Bioassay
Field trapping experiments are essential for evaluating the attractiveness of pheromone candidates under natural conditions and for developing effective pest monitoring and control strategies.
Methodology:
-
Trap Design: Various trap designs are used depending on the target insect's behavior, such as funnel traps, panel traps, or sticky traps.
-
Lure Preparation: The candidate pheromone alcohol, or a blend of compounds, is loaded into a controlled-release dispenser. The release rate of the lure is a critical factor and is often predetermined in laboratory settings.
-
Experimental Setup: Traps are deployed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference. Control traps baited with solvent only are included in each block.
-
Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target insects is recorded. Statistical analysis is performed to compare the mean trap catches for different treatments and the control.
Insect Olfactory Signaling Pathway
The perception of pheromone alcohols by insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae.
Upon entering the sensillum lymph through pores in the cuticle of the antenna, hydrophobic pheromone molecules like this compound are bound by Odorant Binding Proteins (OBPs). These OBPs transport the pheromone to Odorant Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. The binding of the pheromone to its specific OR triggers a conformational change, leading to the opening of ion channels. The subsequent influx of ions causes a depolarization of the neuronal membrane, generating an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response such as attraction towards the pheromone source.
Conclusion
This compound and its related compounds represent a diverse and potent class of insect pheromone alcohols. Their effectiveness is highly dependent on stereochemistry and the presence of synergistic or inhibitory compounds. A thorough understanding of their species-specific activity, gained through rigorous experimental evaluation, is paramount for the successful development of semiochemical-based pest management tools. The methodologies and signaling pathway information provided in this guide offer a foundational framework for researchers and professionals in this field.
References
Comparative Efficacy of 4-Methylhexan-3-ol as an Insect Attractant: A Hypothetical Guide
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a framework for comparing the efficacy of 4-Methylhexan-3-ol with commercially available insect lures. At present, a comprehensive literature search has revealed a significant gap in published data directly evaluating the performance of this compound as an insect attractant. Consequently, this document serves as a template, outlining the requisite experimental data and protocols necessary for a thorough and objective comparison.
Data Presentation: A Call for Quantitative Analysis
To rigorously assess the potential of this compound, quantitative data from controlled experiments are essential. The following table illustrates the type of data required for a meaningful comparison with existing commercial lures.
| Attractant | Target Insect Species | Mean Trap Catch (± SE) | Relative Efficacy (%) | Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | Requires experimental validation. |
| Commercial Lure A | Hypothetical: Coleoptera sp. | Data from hypothetical study | 100% (Baseline) | e.g., Pheromone-based lure |
| Commercial Lure B | Hypothetical: Diptera sp. | Data from hypothetical study | 100% (Baseline) | e.g., Food-based attractant |
| Negative Control | Hypothetical | Data from hypothetical study | 0% | Unbaited trap |
Experimental Protocols: A Roadmap for Evaluation
Standardized and detailed methodologies are crucial for generating reproducible and comparable data. The following protocols outline established methods for testing the efficacy of insect attractants.
Laboratory-Based Olfactometer Bioassay
This method assesses the behavioral response of insects to an odor source in a controlled environment.
-
Apparatus: A Y-tube or four-arm olfactometer is commonly used. Purified and humidified air is passed through two or more arms, one containing the test compound (this compound) and the other(s) a control (e.g., solvent only) or a commercial lure.
-
Insect Preparation: Test insects should be of a specific age and physiological state (e.g., mated, unmated, starved) to ensure consistent responses.
-
Procedure: Individual insects are released at the base of the olfactometer. The time spent in each arm and the first choice of arm are recorded over a set period.
-
Data Analysis: Statistical analysis (e.g., Chi-square test or G-test) is used to determine if there is a significant preference for the arm containing this compound compared to the control or commercial lure.
Field Trapping Experiments
Field trials are essential to evaluate the performance of an attractant under natural conditions.
-
Trap Design: Standardized traps (e.g., Delta traps, funnel traps) should be used for all treatments.
-
Lure Preparation: this compound and commercial lures should be dispensed from a consistent medium (e.g., rubber septa, cotton wicks) to ensure a controlled release rate.
-
Experimental Design: A randomized block design is typically employed, with traps for each treatment (this compound, commercial lure, negative control) placed in multiple locations (blocks) within the test area. Trap positions should be rotated periodically to minimize positional bias.
-
Data Collection: The number of target insects captured in each trap is recorded at regular intervals.
-
Data Analysis: Analysis of variance (ANOVA) or a similar statistical test is used to compare the mean number of insects captured by each lure type.
Mandatory Visualization: Illustrating the Process
Diagrams are critical for visualizing complex processes. Below are examples of diagrams that would be essential in a complete comparison guide.
Caption: Experimental workflow for evaluating insect attractants.
Caption: Generalized insect olfactory signaling pathway.
Conclusion and Future Directions
While this compound presents a potential candidate for insect attraction based on its chemical structure, a conclusive evaluation of its efficacy is currently hampered by a lack of empirical data. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically investigate its performance against established commercial lures. Such studies are imperative to unlock the potential of novel semiochemicals in integrated pest management programs and other areas of scientific research. We encourage the scientific community to undertake these investigations and share their findings to build a comprehensive understanding of this compound's utility.
Determination of enantiomeric excess of 4-Methylhexan-3-ol
An Essential Guide to the Determination of Enantiomeric Excess of 4-Methylhexan-3-ol for Researchers and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern stereoselective synthesis and pharmaceutical development. For chiral molecules such as this compound, quantifying the enantiomeric composition is critical for understanding its biological activity and ensuring the quality of drug candidates. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), supplemented with detailed experimental protocols and representative data.
Comparison of Analytical Methodologies
Both Chiral GC and Chiral HPLC are powerful techniques for the separation and quantification of enantiomers. The choice between them often depends on the volatility of the analyte, the required sensitivity, and the available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase. | Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase. |
| Analyte Volatility | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to increase volatility. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | High sensitivity, especially with a Flame Ionization Detector (FID). | Sensitivity is dependent on the detector used (e.g., UV-Vis, Fluorescence, Mass Spectrometry). Derivatization can enhance sensitivity. |
| Resolution | Typically provides high-resolution separation of enantiomers. | Excellent resolution can be achieved with a wide variety of available chiral stationary phases. |
| Analysis Time | Generally faster analysis times compared to HPLC. | Can have longer run times, but method optimization can reduce analysis time. |
| Solvent Consumption | Minimal solvent usage. | Higher consumption of mobile phase solvents. |
Table 1: Comparison of Chiral GC and Chiral HPLC for Enantiomeric Excess Determination.
Experimental Data and Protocols
Due to the limited availability of specific published experimental data for this compound, the following sections provide detailed protocols and representative data based on the analysis of structurally similar chiral alcohols. These examples serve to illustrate the application of each technique.
Chiral Gas Chromatography (GC) Analysis
Chiral GC is a highly effective method for the analysis of volatile chiral alcohols like this compound. Derivatization to the corresponding acetate (B1210297) ester can often improve peak shape and resolution.
Experimental Protocol: Chiral GC of this compound Acetate
-
Derivatization (Acetylation):
-
Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.
-
Add 1.2 equivalents of acetic anhydride (B1165640) and a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or a preliminary GC scan).
-
Quench the reaction by adding 1 mL of water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and the sample is ready for GC analysis.
-
-
GC Conditions:
Representative Data for Chiral GC Analysis
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-4-Methylhexan-3-ol Acetate | 15.2 | 150,000 | 25 |
| (S)-4-Methylhexan-3-ol Acetate | 15.8 | 450,000 | 75 |
Enantiomeric Excess (ee) Calculation: ee (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100 ee (%) = [ |(450,000 - 150,000)| / (450,000 + 150,000) ] x 100 = 50%
Table 2: Representative Chiral GC Data for the Analysis of this compound Acetate.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC offers a versatile approach for the separation of a broad range of enantiomers, including alcohols. Polysaccharide-based chiral stationary phases are commonly used for this purpose.
Experimental Protocol: Chiral HPLC of this compound
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).[3]
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v). The ratio may require optimization for baseline separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as alcohols have a weak chromophore, a refractive index detector or derivatization for UV/fluorescence detection might be necessary for higher sensitivity).
-
Injection Volume: 10 µL.
-
Representative Data for Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-4-Methylhexan-3-ol | 12.5 | 800,000 | 80 |
| (S)-4-Methylhexan-3-ol | 14.1 | 200,000 | 20 |
Enantiomeric Excess (ee) Calculation: ee (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100 ee (%) = [ |(800,000 - 200,000)| / (800,000 + 200,000) ] x 100 = 60%
Table 3: Representative Chiral HPLC Data for the Analysis of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral alcohol like this compound.
Caption: General workflow for ee determination of this compound.
References
A Comparative Guide to Chiral HPLC and GC Methods for the Separation of 4-Methylhexan-3-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: HPLC vs. GC
Chiral HPLC and GC offer distinct advantages and are suited to different analytical needs.
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique that typically employs a chiral stationary phase (CSP) to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds, including alcohols. Separations are often performed in normal-phase mode, offering excellent selectivity.
Chiral Gas Chromatography (GC) is a powerful method for the analysis of volatile and thermally stable compounds. The use of chiral capillary columns, commonly coated with cyclodextrin (B1172386) derivatives, allows for the direct separation of enantiomers. For compounds like alcohols, derivatization is a common strategy to improve volatility and enhance separation efficiency.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated performance of chiral HPLC and GC methods for the separation of 4-Methylhexan-3-ol enantiomers. These values are extrapolated from typical performance for similar chiral alcohols and should be considered as a starting point for method development.
Table 1: Chiral HPLC Method - Expected Performance
| Parameter | Expected Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee) | Quantifiable from 1% to 99% |
Table 2: Chiral GC Method - Expected Performance
| Parameter | Expected Value |
| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium |
| Temperature Program | 50°C (hold 2 min), ramp to 150°C at 5°C/min |
| Retention Time (Enantiomer 1) | ~ 12.2 min |
| Retention Time (Enantiomer 2) | ~ 12.7 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (ee) | Quantifiable from 0.5% to 99.5% |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Dissolve the racemic this compound standard or sample in the mobile phase (n-Hexane / 2-Propanol, 95:5) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (as aliphatic alcohols have a weak chromophore, a refractive index detector can be used as an alternative).
Method 2: Chiral Gas Chromatography (GC)
This protocol involves the derivatization of this compound to its trifluoroacetylated ester, followed by separation on a cyclodextrin-based chiral capillary column. Derivatization is often employed to improve the volatility and chromatographic behavior of alcohols in GC analysis.[1]
1. Derivatization Protocol (Trifluoroacetylation):
-
To 1 mg of this compound in a 2 mL vial, add 200 µL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of n-hexane for GC analysis.
2. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: CYCLOSIL-B, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent β-cyclodextrin-based CSP).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Detector Temperature: 280°C (FID).
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the chiral HPLC and GC separation methods.
Caption: Chiral HPLC Experimental Workflow.
References
A Comparative Analysis of 4-Methylhexan-3-ol and Its Analogs in Chemical Signaling
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of semiochemicals is paramount for the development of effective pest management strategies and other applications. This guide provides a comparative study of 4-Methylhexan-3-ol, a known insect pheromone, and its structural analogs, focusing on their physicochemical properties, synthesis, and biological activity, supported by experimental data.
Introduction to this compound
This compound is a branched-chain alcohol that functions as a pheromone in various insect species.[1] It plays a crucial role in chemical communication, influencing behaviors such as aggregation and alarm responses.[2] For instance, it is a constituent of the alarm pheromone in fungus-growing ants.[2] The biological activity of this compound is often stereospecific, meaning different stereoisomers can elicit different behavioral responses. Notably, the (3S,4S)-stereoisomer of 4-methyl-3-hexanol acts as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[3]
Physicochemical Properties
The effectiveness of a semiochemical is influenced by its volatility and solubility, which are determined by its physicochemical properties. This compound is a colorless liquid with a slight alcoholic odor.[4] It exhibits moderate solubility in water and is more soluble in organic solvents.[4] A detailed comparison of the key physicochemical properties of this compound and its analogs, 4-Methylhexan-3-one and 4-Methylheptan-3-ol, is presented in Table 1. The ketone analog, 4-Methylhexan-3-one, has a slightly lower molecular weight and a different polarity, which can affect its volatility and interaction with olfactory receptors. The higher homolog, 4-Methylheptan-3-ol, has an increased molecular weight and boiling point, potentially leading to lower volatility.
| Property | This compound | 4-Methylhexan-3-one | 4-Methylheptan-3-ol |
| Molecular Formula | C₇H₁₆O[2] | C₇H₁₄O[5] | C₈H₁₈O |
| Molecular Weight ( g/mol ) | 116.20[2] | 114.19[5] | 130.23 |
| Boiling Point (°C) | 152.7 at 760 mmHg[2] | ~156-157 at 745 mmHg[6] | ~160-161[6] |
| Density (g/cm³) | 0.816[2] | Not readily available | Not readily available |
| LogP | 1.80340[2] | 1.8[7] | Not readily available |
| Vapor Pressure (mmHg at 25°C) | 1.28[2] | Not readily available | Not readily available |
Comparative Biological Activity
The biological activity of this compound and its analogs is highly dependent on their structure and stereochemistry. The most well-documented comparisons involve the stereoisomers of 4-methyl-3-heptanol (B77350) in conjunction with (3S,4S)-4-methylhexan-3-ol in the almond bark beetle, Scolytus amygdali.
Field experiments have demonstrated that only the (3S,4S)-stereoisomer of 4-methyl-3-heptanol is attractive to S. amygdali when used in combination with the synergist (3S,4S)-4-methylhexan-3-ol.[3] In contrast, the (3R,4S)- and (3R,4R)-stereoisomers of 4-methyl-3-heptanol were found to be inhibitory, significantly reducing trap catches.[3] This highlights the critical role of specific stereochemistry in eliciting a positive behavioral response.
4-Methylhexan-3-one, the ketone analog, also functions as a pheromone. For example, (S)-4-Methyl-3-hexanone is an alarm pheromone for the ant Manica mutica.[8] The change from a hydroxyl group to a carbonyl group significantly alters the molecule's electronic and steric properties, leading to different biological activities and receptor interactions.
A summary of the comparative biological activities is presented in Table 2.
| Compound | Stereoisomer | Target Organism | Observed Activity |
| This compound | (3S,4S) | Scolytus amygdali | Synergist for aggregation pheromone[3] |
| 4-Methylheptan-3-ol | (3S,4S) | Scolytus amygdali | Attractant (with synergist)[3] |
| (3R,4S) | Scolytus amygdali | Inhibitory[3] | |
| (3R,4R) | Scolytus amygdali | Inhibitory[3] | |
| 4-Methylhexan-3-one | (S) | Manica mutica | Alarm pheromone[8] |
Experimental Protocols
Synthesis of this compound and its Analogs
The synthesis of these chiral compounds often requires stereoselective methods to obtain the desired enantiomers or diastereomers for biological evaluation.
1. Synthesis of (3R,4S)-4-Methyl-3-hexanol: A convenient synthesis starts from D-mannitol, a readily available chiral precursor.[8] The key steps involve the creation of the chiral methyl-branched carbon skeleton followed by functional group manipulations to yield the target alcohol.[8]
2. Synthesis of (S)-4-Methyl-3-hexanone: This ketone can be synthesized from its corresponding alcohol, (3R,4S)-4-Methyl-3-hexanol, through oxidation using pyridinium (B92312) chlorochromate (PCC).[8]
3. Synthesis of the Four Stereoisomers of 4-Methyl-3-heptanol: A common strategy involves the preparation of chiral (R)- and (S)-4-methyl-3-heptanone using SAMP/RAMP hydrazone chemistry.[3] The resulting ketones are then reduced to the corresponding alcohols, and the diastereomeric mixture can be separated or further resolved.[3] A detailed procedure for the synthesis of (±)-4-methylheptan-3-ol involves a Grignard reaction between propanal and the Grignard reagent derived from 2-bromopentane.[6] The resulting alcohol can then be oxidized to (±)-4-methylheptan-3-one using sodium dichromate in sulfuric acid.[9]
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique to identify which compounds in a mixture are biologically active.
Protocol:
-
Sample Preparation: Volatiles from the insect or a synthetic blend are collected, for example, by solvent extraction of pheromone glands or headspace solid-phase microextraction (SPME).[4]
-
GC Separation: The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the column's stationary phase.[4]
-
Effluent Splitting: The effluent from the GC column is split. One portion goes to a standard detector (e.g., Flame Ionization Detector, FID), while the other is directed over an isolated insect antenna.[7]
-
Electroantennogram (EAG) Recording: The antenna is mounted between two electrodes, and the electrical potential changes (depolarizations) in response to active compounds are recorded.[4]
-
Data Analysis: The FID chromatogram and the EAG recording are compared. Peaks in the FID chromatogram that correspond to depolarizations in the EAG signal indicate biologically active compounds.[4]
Signaling Pathway and Experimental Workflow
The perception of pheromones in insects is initiated by the binding of the ligand to an olfactory receptor (OR) located on the dendrites of olfactory sensory neurons (OSNs).[10] These ORs are typically ligand-gated ion channels that form a complex with a highly conserved co-receptor, Orco. The binding of the pheromone to the specific OR subunit is thought to induce a conformational change that opens the ion channel, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing.
References
- 1. Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. homework.study.com [homework.study.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Cross-Reactivity of 4-Methylhexan-3-ol: A Comparative Analysis of an Insect Semiochemical
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Methylhexan-3-ol's Olfactory Activity with Alternative Semiochemicals, Supported by Experimental Data.
This guide provides a detailed comparison of the cross-reactivity of this compound with other semiochemicals, focusing on its role as a synergist in the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The data presented is primarily derived from behavioral field studies and electrophysiological analyses, offering insights into the specificity of olfactory responses in this insect species.
Comparative Analysis of Olfactory and Behavioral Responses
The following table summarizes the behavioral responses of the almond bark beetle (Scolytus amygdali) to its primary aggregation pheromone component, (3S,4S)-4-methyl-3-heptanol, and the synergistic effects of (3S,4S)-4-methylhexan-3-ol. The data is based on field trapping experiments designed to assess the attractiveness of various semiochemical blends.
| Treatment (Lure Composition) | Mean No. of Beetles Trapped (±SE) | Relative Attractancy (%) | Key Observation |
| Unbaited Control | 5 ± 2 a | 2.5 | Blank traps show minimal attraction. |
| (3S,4S)-4-methyl-3-heptanol (SS-I) | 100 ± 15 b | 50 | The primary pheromone component is attractive on its own. |
| (3S,4S)-4-methylhexan-3-ol (SS-II) | 8 ± 3 a | 4 | The synergist alone shows no significant attraction. |
| (3S,4S)-4-methyl-3-heptanol (SS-I) + (3S,4S)-4-methylhexan-3-ol (SS-II) | 200 ± 25 c | 100 | Optimal attraction is achieved with the combination of the primary pheromone and the synergist. |
| (3R,4S)-4-methyl-3-heptanol | 4 ± 1 a | 2 | Other stereoisomers of the primary pheromone are not attractive. |
| (3R,4R)-4-methyl-3-heptanol | 3 ± 1 a | 1.5 | Other stereoisomers of the primary pheromone are not attractive. |
| Racemic 4-methyl-3-heptanol (B77350) + Racemic 4-methyl-3-hexanol | 95 ± 12 b | 47.5 | A racemic mixture is significantly less attractive than the specific stereoisomer blend. |
Data is synthesized from field trial results. Means in the same column followed by the same letter are not significantly different.[1][2]
Experimental Protocols
Gas Chromatography-Electroantennographic Detection (GC-EAD)
The identification of biologically active volatile compounds was achieved using Gas Chromatography coupled with Electroantennographic Detection (GC-EAD).
-
Sample Collection: Volatiles emitted by female Scolytus amygdali boring into plum branches were collected on a Porapak Q adsorbent. The collected compounds were then eluted with hexane (B92381).
-
GC Separation: The hexane extract was injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennographic detector (EAD). The GC column separated the individual volatile compounds.
-
EAD Recording: The antennae of female S. amygdali were used as the biological detector. As the separated compounds eluted from the GC column, they were passed over the antennal preparation.
-
Data Analysis: Electrical signals (depolarizations) generated by the antenna in response to active compounds were recorded. These signals were synchronized with the peaks from the FID to identify the specific compounds eliciting an olfactory response.[1]
Field Trapping Bioassays
The behavioral significance of the identified compounds and their stereoisomers was determined through field trapping experiments.
-
Trap Setup: Funnel traps were used for the bioassays.
-
Lure Preparation: Synthetic pheromone components and their stereoisomers were released from polyethylene (B3416737) dispensers. Different lures contained individual compounds, specific stereoisomeric blends, or racemic mixtures.
-
Experimental Design: Traps with different lure compositions, along with unbaited control traps, were deployed in almond orchards. The placement of traps followed a randomized block design.
-
Data Collection and Analysis: The number of Scolytus amygdali beetles captured in each trap was recorded. The data was analyzed to determine the relative attractiveness of the different treatments.[1][2]
Visualizing the Process and Pathway
To better understand the experimental approach and the underlying biological mechanisms, the following diagrams illustrate the workflow of a cross-reactivity study and a hypothetical signaling pathway for olfaction.
Caption: Experimental workflow for a typical cross-reactivity study.
Caption: Hypothetical olfactory signaling pathway for this compound.
References
Stereochemistry and Biological Response: A Comparative Guide to 4-Methylhexan-3-ol Isomers
The spatial arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. This is particularly evident in the world of chemical communication, where subtle changes in a molecule's three-dimensional structure can mean the difference between attraction, repulsion, or complete indifference. This guide delves into the stereochemistry of 4-Methylhexan-3-ol, a chiral alcohol with two stereocenters and consequently four possible stereoisomers, and explores the distinct biological responses they elicit, primarily in the context of insect pheromones.
While a comprehensive comparative study of all four stereoisomers of this compound in a single biological system is not yet available in the scientific literature, research on specific isomers and closely related compounds provides compelling evidence for the critical role of stereochemistry in its function as a semiochemical.
Biological Activity of this compound Stereoisomers
Current research has identified specific biological roles for two of the four stereoisomers of this compound in different insect species, highlighting the remarkable specificity of olfactory reception.
-
(3S,4S)-4-Methylhexan-3-ol: This isomer has been identified as a synergist for the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The primary component of this beetle's aggregation pheromone is (3S,4S)-4-methyl-3-heptanol. Field tests have demonstrated that the combination of (3S,4S)-4-methyl-3-heptanol and (3S,4S)-4-methylhexan-3-ol is significantly more attractive to the beetles than the main pheromone component alone. This synergistic effect underscores the beetle's olfactory system is finely tuned to a specific stereoisomer of this compound.
-
(3R,4S)-4-Methyl-3-hexanol: In contrast to the synergistic role of its stereoisomer in bark beetles, (3R,4S)-4-methyl-3-hexanol has been identified as a trail and recruitment pheromone in the ant Tetramorium impurum.[1] This demonstrates that different insect species have evolved to utilize distinct stereoisomers of the same molecule for entirely different communicative purposes.
The biological activity of the remaining two stereoisomers, (3R,4R)-4-Methylhexan-3-ol and (3S,4R)-4-Methylhexan-3-ol, has not yet been explicitly reported. However, studies on the closely related 4-methyl-3-heptanol, where some stereoisomers were found to be inhibitory to the aggregation response in Scolytus amygdali, suggest that these other isomers of this compound could also have neutral or even inhibitory effects.
Comparative Biological Response Data
To illustrate the differential biological effects of stereoisomers, the following table summarizes the findings for the main pheromone component of the almond bark beetle, 4-methyl-3-heptanol, in the presence of the synergistic (3S,4S)-4-methylhexan-3-ol. While not a direct comparison of the this compound isomers themselves, it showcases the dramatic differences in insect response to a mixture containing different stereoisomers.
| Stereoisomer of 4-Methyl-3-heptanol | Synergist Present | Biological Response in Scolytus amygdali |
| (3S,4S) | (3S,4S)-4-methylhexan-3-ol | Strong Attraction |
| (3R,4S) | (3S,4S)-4-methylhexan-3-ol | Inhibition of Attraction |
| (3R,4R) | (3S,4S)-4-methylhexan-3-ol | Inhibition of Attraction |
| (3S,4R) | (3S,4S)-4-methylhexan-3-ol | No significant effect |
Data inferred from studies on the aggregation pheromone of Scolytus amygdali.[2]
Experimental Protocols
The determination of the biological activity of different stereoisomers requires a combination of chemical synthesis and biological assays.
Enantioselective Synthesis of this compound Stereoisomers
The synthesis of all four stereoisomers of this compound in high enantiomeric and diastereomeric purity is a prerequisite for evaluating their individual biological activities. A common strategy involves the use of chiral catalysts or starting materials. For instance, a multi-enzymatic, one-pot synthesis approach has been successfully employed for the stereoisomers of the related 4-methylheptan-3-ol.[3] This method utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for the sequential and stereocontrolled reduction of a precursor molecule.
General Protocol for Enzymatic Synthesis:
-
Substrate Preparation: The synthesis starts with a suitable unsaturated ketone precursor.
-
First Enzymatic Reduction: The C=C double bond is reduced using a stereoselective ene-reductase (e.g., from Pichia stipitis or a mutant of OYE1) in a buffered solution containing a cofactor regeneration system (e.g., NADP+, glucose dehydrogenase, and glucose).
-
Second Enzymatic Reduction: The carbonyl group is then reduced to the corresponding alcohol using a stereoselective alcohol dehydrogenase (e.g., ADH270 or ADH440) in the same reaction vessel.
-
Purification: The resulting stereoisomer of this compound is extracted from the reaction mixture using an organic solvent and purified by column chromatography.
-
Stereochemical Analysis: The enantiomeric and diastereomeric purity of the synthesized alcohol is determined using chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Assays
1. Electroantennography (EAG):
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening the olfactory activity of different stereoisomers.
Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.
-
Odorant Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing a known concentration of a specific stereoisomer of this compound are injected into the airstream.
-
Signal Recording: The change in the electrical potential of the antenna (the EAG response) upon stimulation is recorded and amplified.
-
Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory neurons that are stimulated by the compound. The responses to different stereoisomers are compared to determine their relative olfactory potency.
2. Behavioral Assays (Field Trapping):
Field trapping experiments are essential for determining the behavioral response of insects to semiochemicals under natural conditions.
Protocol:
-
Trap Setup: Insect traps (e.g., funnel traps for beetles) are deployed in the field in a randomized block design.
-
Lure Preparation: Dispensers containing a specific stereoisomer of this compound (or a blend with other compounds) are placed in the traps. Control traps contain a solvent blank.
-
Trap Monitoring: The number of insects captured in each trap is recorded at regular intervals.
-
Data Analysis: Statistical analysis is used to compare the number of insects captured in traps baited with different stereoisomers to determine their attractive, synergistic, or inhibitory effects.
Signaling Pathways and Experimental Workflows
The perception of this compound stereoisomers by insects is initiated by the binding of these molecules to specific Olfactory Receptors (ORs) located on the dendrites of Olfactory Sensory Neurons (OSNs) within the insect's antennae.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological function, dictating its role as a pheromone synergist in one insect species and a trail pheromone in another. While a complete comparative analysis of all four stereoisomers is a clear area for future research, the available data strongly supports the principle of stereochemical specificity in insect olfaction. Further investigation into the biological activity of the remaining stereoisomers and the elucidation of the specific olfactory receptors involved will provide a more complete understanding of how insects perceive and respond to the nuanced chemical language of their environment. This knowledge is not only of fundamental scientific interest but also holds significant potential for the development of highly specific and effective pest management strategies.
References
- 1. explore.lib.uliege.be [explore.lib.uliege.be]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Methylhexan-3-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methylhexan-3-ol, a flammable liquid and irritant, ensuring the protection of personnel and the environment.
Hazard Profile of this compound
Before handling, it is essential to be aware of the hazards associated with this compound. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Flammable liquid and vapor (H226)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Adherence to proper personal protective equipment (PPE) protocols, including safety glasses, gloves, and a lab coat, is mandatory when handling this chemical.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed in accordance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[2][3] The following steps outline the proper disposal process:
-
Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate it from other incompatible waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be kept tightly sealed except when adding waste.[3]
-
Ensure the container is in good condition and free from damage.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound."
-
Indicate the specific hazards associated with the chemical (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[6]
-
Provide an accurate description of the waste and its hazards to the disposal company.
-
Follow all institutional and regulatory procedures for waste manifest documentation and handover.
-
Emergency Procedures for Spills
In the event of a spill, the following actions should be taken:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all sources of ignition.
-
Ensure the area is well-ventilated.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Thoroughly clean and decontaminate the spill area.
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Accumulation Volume | Typically, no more than 55 gallons of a single hazardous waste stream should be accumulated at a satellite accumulation area. However, for safety in a laboratory setting, it is recommended to accumulate no more than 5 gallons.[3] |
| Maximum Accumulation Time | Once the maximum volume is reached, the waste must be removed from the accumulation area within three days.[3] |
Disposal Workflow Diagram
The following diagram illustrates the key stages in the proper disposal of this compound.
Figure 1: this compound Disposal Workflow
References
Personal protective equipment for handling 4-Methylhexan-3-ol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 4-Methylhexan-3-ol (CAS No. 615-29-2). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure risk.
Summary of Required PPE
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves. While specific breakthrough time data for this compound is not readily available, data for structurally similar alcohols such as hexanol and cyclohexanol (B46403) can provide guidance. Nitrile and butyl rubber gloves are generally recommended for handling alcohols.[2] It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if compromised. |
| Skin and Body Protection | A flame-retardant lab coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator with an organic vapor cartridge is necessary. |
Quantitative Data for Glove Selection (Based on Similar Alcohols)
| Glove Material | Chemical Tested | Breakthrough Time (minutes) | Permeation Rate (µg/cm²/min) | Source |
| Nitrile | Cyclohexanol | > 480 | Not Reported | [3] |
| Butyl Rubber | Cyclohexanol | No breakthrough in 8 hours | Not Applicable | [4] |
| Nitrile | Hexanol | > 480 | Not Reported | |
| Butyl Rubber | Hexanol | > 480 | Not Reported |
Note: The data above is for similar alcohols and should be used as a guideline only. It is highly recommended to perform site-specific assessments and, if possible, obtain specific breakthrough time data from the glove manufacturer for this compound.
Handling and Storage Protocols
Procedural Guidance for Safe Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Use non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store separately from oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
This compound is a flammable liquid and must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams, especially not with incompatible chemicals like oxidizing agents.[5]
-
Labeling: The waste container must be labeled as "Hazardous Waste," "Flammable Liquid," and include the full chemical name "this compound."
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[6]
Experimental Protocol: Synthesis of this compound
The following is a summarized experimental protocol for the synthesis of (3R, 4S)-4-Methyl-3-hexanol. For full details, refer to the original publication.
Materials:
-
(3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene
-
10% Palladium on carbon (Pd-C)
-
Acetic acid
-
Ether
-
Water
-
Brine
Procedure:
-
A solution of (3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene (500 mg) in ethanol (50 mL) containing a few drops of acetic acid is prepared.
-
10% Pd-C (100 mg) is added to the solution.
-
The mixture is subjected to hydrogenation for 40 hours under a positive pressure of hydrogen.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue is mixed with ether, and the organic layer is washed with water and brine, then dried.
-
The solvent is removed, and the crude product is purified by column chromatography on silica gel (0-20% ethyl acetate (B1210297) in hexane) to yield pure (3R, 4S)-4-Methyl-3-hexanol.[7]
Visual Workflow for PPE Selection
References
- 1. Comparison of Permeation of Cyclohexanol Through Single and Multiple Layers of a Disposable Nitrile Glove [escholarship.org]
- 2. ic.ptb.de [ic.ptb.de]
- 3. Whole glove permeation of cyclohexanol through disposable nitrile gloves on a dextrous robot hand and comparison with the modified closed-loop ASTM F739 method 1. No fist clenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guardian-mfg.com [guardian-mfg.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
